2-Bromo-6-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-bromo-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N/c7-5-3-1-2-4(11-5)6(8,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWNSQADAFSSAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382345 | |
| Record name | 2-Bromo-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189278-27-1 | |
| Record name | 2-Bromo-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-6-(trifluoromethyl)pyridine | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-6-(trifluoromethyl)pyridine (CAS 189278-27-1): Chemical Properties, Reactivity, and Synthetic Applications
An important clarification regarding the nomenclature: The provided CAS number, 189278-27-1, corresponds to the chemical compound 2-Bromo-6-(trifluoromethyl)pyridine . The initially mentioned name, "1-(3-(1-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl)propyl)-1H-imidazole," refers to a different, more complex molecule for which a specific CAS number has not been identified in the initial search. This guide will focus on the chemical information and reactivity of This compound .
Core Chemical Information
This compound is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals.[1][2] The presence of both a bromine atom and a trifluoromethyl group on the pyridine ring imparts unique reactivity and properties to the molecule.[3]
Chemical Structure and Properties
The structural and physical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 189278-27-1 | [4] |
| Molecular Formula | C₆H₃BrF₃N | [4] |
| Molecular Weight | 225.99 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 48-52 °C | [4] |
| Boiling Point | 78-79 °C at 14 mmHg | |
| SMILES | FC(F)(F)c1cccc(Br)n1 | [4] |
| InChI | 1S/C6H3BrF3N/c7-5-3-1-2-4(11-5)6(8,9)10/h1-3H | [4] |
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the presence of the bromo and trifluoromethyl substituents on the pyridine ring. The bromine atom is a good leaving group, making the molecule an excellent substrate for various cross-coupling reactions. The electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the pyridine ring and can enhance the biological activity of the resulting products.[2][3]
This compound is a key intermediate in the synthesis of a range of molecules, including kinase inhibitors and fungicides.[1]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. This compound readily participates in this reaction to form C-C bonds, allowing for the introduction of various aryl and heteroaryl substituents at the 2-position of the pyridine ring.[5][6]
A general workflow for a Suzuki-Miyaura coupling reaction is depicted below.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
The following is a general procedure adapted from literature for the Suzuki-Miyaura coupling of 2-bromopyridines.[5][7]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Na₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane, DME, toluene, with or without water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the boronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If an aqueous base was used, separate the organic layer. If a solid base was used, filter the mixture.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Reactions:
| Aryl Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 85 | Adapted from[8] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 6 | 92 | Adapted from[5] |
| 3-Thienylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ (3) | Toluene | 110 | 18 | 78 | Adapted from[5] |
Note: The yields are representative and can vary based on the specific substrate and reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds. This reaction is instrumental in synthesizing arylamines from aryl halides. This compound serves as an excellent substrate for this transformation, enabling the introduction of a wide range of primary and secondary amines.[9][10]
The catalytic cycle for the Buchwald-Hartwig amination is illustrated below.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound
The following is a general procedure adapted from the literature for the Buchwald-Hartwig amination of 2-bromopyridines.[9][11]
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-4 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, DavePhos, 1-5 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.2 - 2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base to a dry Schlenk tube or a sealable reaction vial.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-120 °C) with stirring for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Buchwald-Hartwig Amination Reactions:
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 16 | 95 | Adapted from[9] |
| Aniline | Pd₂(dba)₃ (1.5) | DavePhos (3) | K₃PO₄ (2) | Dioxane | 110 | 20 | 88 | Adapted from[10] |
| n-Butylamine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.5) | Toluene | 100 | 12 | 91 | Adapted from[12] |
Note: The yields are representative and can vary based on the specific amine and reaction conditions.
Relevance in Drug Discovery and Development
The trifluoromethylpyridine scaffold is a privileged structure in medicinal chemistry. The trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] Consequently, this compound is a valuable starting material for the synthesis of various biologically active compounds.
Derivatives of trifluoromethylpyridine have been investigated for a range of therapeutic applications, including as:
-
Kinase inhibitors: Many kinase inhibitors feature a pyridine core, and the introduction of a trifluoromethyl group can improve their potency and pharmacokinetic properties.[2]
-
Antifungal agents: The unique electronic properties of the trifluoromethyl group can contribute to the antifungal activity of synthesized compounds.
-
Agrochemicals: Trifluoromethylpyridines are used in the development of new herbicides and pesticides.[3]
Conclusion
This compound (CAS 189278-27-1) is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly for the preparation of novel compounds for the pharmaceutical and agrochemical industries. Its reactivity in key cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations allows for the efficient construction of complex molecular architectures. The trifluoromethylpyridine moiety it provides is a key pharmacophore that can impart desirable properties to bioactive molecules. This guide provides a foundational understanding of its chemical properties, reactivity, and synthetic utility for researchers and scientists in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound 97 189278-27-1 [sigmaaldrich.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 8. scispace.com [scispace.com]
- 9. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
An In-depth Technical Guide to the Synthesis of 2-Bromo-6-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Bromo-6-(trifluoromethyl)pyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. The presence of both a bromine atom and a trifluoromethyl group on the pyridine ring makes this compound a versatile intermediate for a variety of cross-coupling and nucleophilic substitution reactions. This document outlines several potential synthetic routes, including detailed experimental protocols for the most viable pathway, a summary of quantitative data, and graphical representations of each synthetic strategy.
Core Synthesis Pathways
The synthesis of this compound can be approached through several strategic routes, primarily differing in the choice of starting material and the sequence of functional group introduction. The most prominent pathways include:
-
Sandmeyer Reaction of 2-Amino-6-(trifluoromethyl)pyridine: This is arguably the most direct and reliable method, converting a readily available amino-substituted pyridine into the desired bromo derivative.
-
Bromination of 2-Hydroxy-6-(trifluoromethyl)pyridine: This pathway involves the conversion of a hydroxyl group to a bromine atom, a common transformation in heterocyclic chemistry.
-
Halogen Exchange from 2-Chloro-6-(trifluoromethyl)pyridine: A straightforward approach that replaces a chlorine atom with bromine, often facilitated by a halide salt.
-
Multi-step Synthesis from 2,6-Lutidine: A more complex route involving the transformation of methyl groups into the target trifluoromethyl and bromo functionalities.
This guide will provide a detailed exploration of these pathways, with a primary focus on the Sandmeyer reaction due to its established reliability for this class of transformation.
Quantitative Data Summary
The following table summarizes key quantitative data for the starting materials and the final product, this compound. This information is crucial for reaction planning, characterization, and yield calculations.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 189278-27-1 | C₆H₃BrF₃N | 225.99 | 48-52 |
| 2-Amino-6-(trifluoromethyl)pyridine | 78490-44-9 | C₆H₅F₃N₂ | 162.11 | 68-72 |
| 2-Hydroxy-6-(trifluoromethyl)pyridine | 34486-06-1 | C₆H₄F₃NO | 163.09 | 138-142 |
| 2-Chloro-6-(trifluoromethyl)pyridine | 34486-05-0 | C₆H₃ClF₃N | 181.54 | 29-32 |
| 2,6-Lutidine | 108-48-5 | C₇H₉N | 107.15 | -6 |
Experimental Protocols
Pathway 1: Sandmeyer Reaction of 2-Amino-6-(trifluoromethyl)pyridine
This pathway is the recommended and most detailed route for the synthesis of this compound. The procedure involves the diazotization of the starting amine followed by a copper-catalyzed bromination.
Detailed Experimental Protocol:
Materials:
-
2-Amino-6-(trifluoromethyl)pyridine
-
Hydrobromic acid (48% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, including a three-necked round-bottom flask, a dropping funnel, a condenser, and a magnetic stirrer.
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, add 2-Amino-6-(trifluoromethyl)pyridine (1.0 eq).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add hydrobromic acid (48%, ~3.0 eq) while maintaining the temperature below 5 °C.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature does not exceed 5 °C. Vigorous stirring is essential during this addition.
-
After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Sandmeyer Reaction (Bromination):
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48%, ~1.5 eq).
-
Cool this solution to 0 °C.
-
Slowly and carefully add the previously prepared cold diazonium salt solution to the copper(I) bromide solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and neutralize it by the slow addition of a sodium hydroxide solution until the pH is approximately 8-9.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x volumes).
-
Combine the organic layers and wash with water (1 x volume) and then with brine (1 x volume).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by distillation under reduced pressure to afford pure this compound.
-
Expected Yield: While a specific yield for this reaction is not cited in the searched literature, yields for Sandmeyer reactions on aminopyridines are typically in the range of 60-80%.
Pathway 2: Bromination of 2-Hydroxy-6-(trifluoromethyl)pyridine (General Procedure)
This method involves the conversion of a hydroxyl group to a bromo group using a brominating agent such as phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃).
General Experimental Outline:
-
In a round-bottom flask, combine 2-Hydroxy-6-(trifluoromethyl)pyridine (1.0 eq) and a brominating agent like phosphorus oxybromide (POBr₃, ~1.5 eq) or phosphorus tribromide (PBr₃, ~0.5 eq).
-
Heat the reaction mixture, typically to a temperature between 100-150 °C, for several hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture and carefully quench it by pouring it onto ice.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide).
-
Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.
-
Purify the crude product by column chromatography or distillation.
Pathway 3: Halogen Exchange from 2-Chloro-6-(trifluoromethyl)pyridine (General Procedure)
This pathway utilizes a Finkelstein-type reaction to exchange the chloro substituent for a bromo substituent.
General Experimental Outline:
-
In a suitable solvent such as acetone or acetonitrile, dissolve 2-Chloro-6-(trifluoromethyl)pyridine (1.0 eq).
-
Add a source of bromide ions, such as sodium bromide (NaBr) or potassium bromide (KBr) (typically in excess, e.g., 2-5 eq).
-
Heat the reaction mixture to reflux for an extended period (several hours to days).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture, filter off any inorganic salts, and concentrate the filtrate.
-
Take up the residue in an organic solvent and water, separate the layers, wash the organic layer, dry it, and concentrate it.
-
Purify the product by column chromatography or distillation.
Visualizing the Synthesis Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of each of the described synthesis pathways.
Caption: Pathway 1: Sandmeyer Reaction.
Caption: Pathway 2: From Hydroxypyridine.
Caption: Pathway 3: Halogen Exchange.
Caption: Pathway 4: From 2,6-Lutidine.
Conclusion
This technical guide provides a detailed overview of the synthetic strategies for obtaining this compound. The Sandmeyer reaction of 2-Amino-6-(trifluoromethyl)pyridine stands out as the most promising and well-defined route. The provided experimental protocol, based on established chemical principles, offers a practical starting point for researchers. The alternative pathways, while less detailed in the available literature, present viable options that may be explored and optimized depending on the availability of starting materials and specific laboratory capabilities. The information contained herein should serve as a valuable resource for chemists and drug development professionals working with this important synthetic intermediate.
The Trifluoromethylpyridine Scaffold: A Privileged Motif in Modern Drug Discovery and Crop Protection
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry and agrochemical design. Among the various fluorinated motifs, the trifluoromethylpyridine (TFMP) scaffold has emerged as particularly valuable. The trifluoromethyl (-CF3) group, owing to its high electronegativity, metabolic stability, and lipophilicity, can dramatically enhance the physicochemical and biological properties of a parent molecule.[1][2] These properties can lead to improved target affinity, better membrane penetration, and optimized pharmacokinetic profiles.[1] Consequently, TFMP derivatives have been successfully developed into a wide array of therapeutic agents and crop protection products, exhibiting potent anticancer, antiviral, insecticidal, herbicidal, and fungicidal activities.[1][3] This technical guide provides a comprehensive overview of the diverse biological activities of trifluoromethylpyridine derivatives, detailing their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.
Anticancer Activity
Trifluoromethylpyridine derivatives have shown significant promise in oncology, primarily by targeting key signaling pathways involved in cancer cell proliferation and survival.
Mechanism of Action: Kinase and Helicase Inhibition
A primary strategy in targeted cancer therapy is the inhibition of protein kinases and helicases that are crucial for tumor growth. TFMP derivatives have been successfully developed as potent inhibitors for several of these targets.
-
PI3K/mTOR Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is common in many cancers.[4][5] Bimiralisib (PQR309) , a TFMP-containing compound, is an oral dual pan-PI3K and mTOR inhibitor.[5][6] By inhibiting various PI3K isoforms (alpha, beta, gamma, delta) and mTOR, bimiralisib effectively blocks downstream signaling, leading to G1 cell cycle arrest and apoptosis in tumor cells.[7][8]
-
WRN Helicase Inhibition: Werner syndrome (WRN) helicase is a key synthetic lethal target in cancers with microsatellite instability-high (MSI-H).[9] These cancer cells are deficient in the DNA mismatch repair (MMR) system and become critically dependent on WRN to resolve toxic DNA secondary structures that arise during replication.[9] Inhibiting WRN helicase in MSI-H cells leads to an accumulation of DNA damage, replication fork collapse, and ultimately, apoptosis.[9][10] Certain 2-amino-4-(trifluoromethyl)pyridine derivatives have been identified as potent WRN helicase inhibitors.[9]
// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Converts"]; PIP2 -> PI3K [style=dashed]; PIP3 -> PDK1; PDK1 -> AKT; mTORC2 -> AKT [label="Activates"]; AKT -> mTORC1; mTORC1 -> S6K; mTORC1 -> eIF4E; S6K -> Proliferation; eIF4E -> Proliferation [style=dashed]; AKT -> Apoptosis [label="Inhibits", arrowhead=tee];
// Inhibition Edges Bimiralisib -> PI3K [color="#EA4335", arrowhead=tee, label="Inhibits"]; Bimiralisib -> mTORC1 [color="#EA4335", arrowhead=tee, label="Inhibits"]; Bimiralisib -> mTORC2 [color="#EA4335", arrowhead=tee, label="Inhibits"]; }
Figure 1: Simplified PI3K/mTOR signaling pathway and the inhibitory action of Bimiralisib.
Quantitative Data on Anticancer Activity
The in vitro efficacy of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound Class/Name | Target | Cell Line | IC50 (µM) | Reference |
| 2-Amino-4-(trifluoromethyl)pyrimidine derivative (11g) | WRN Helicase | HCT116 (MSI-H) | 1.52 | [11] |
| 2-Amino-4-(trifluoromethyl)pyrimidine derivative (11g) | WRN Helicase | SW620 (MSS) | 4.24 | [11] |
| 7-chloro-3-phenyl-5-(trifluoromethyl)[9][12]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | Not Specified | C32 (Melanoma) | 24.4 | [13] |
| 7-chloro-3-phenyl-5-(trifluoromethyl)[9][12]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | Not Specified | A375 (Melanoma) | 25.4 | [13] |
| Trifluoromethyl-substituted pyrimidine derivative (17v) | EGFR (predicted) | H1975 (Lung Cancer) | 2.27 | [14] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity following treatment with a compound.[15]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium. Incubate under appropriate conditions (e.g., 37°C, 5% CO2) for 24 hours to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the trifluoromethylpyridine test compounds in culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Incubate for a specified period (e.g., 24, 48, or 72 hours).[17]
-
MTT Addition: After incubation, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) to each well.[15][16]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl, or a detergent-based solution) to each well to dissolve the formazan crystals.[18]
-
Absorbance Reading: Mix gently on an orbital shaker to ensure complete solubilization. Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[15]
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells). The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Agrochemical Applications
Trifluoromethylpyridine derivatives are widely used in crop protection due to their high efficacy and broad spectrum of activity as herbicides, insecticides, and fungicides.[1][3]
Herbicidal Activity
TFMP-containing herbicides often target essential enzyme systems in weeds, leading to rapid and effective control.
-
Mechanism of Action:
-
ACCase Inhibition: Fluazifop-butyl, one of the first commercialized TFMP herbicides, acts by inhibiting acetyl-CoA carboxylase (ACCase).[19] This enzyme is critical for fatty acid synthesis in grasses, and its inhibition leads to the disruption of cell membrane formation and ultimately plant death.[19]
-
ALS Inhibition: Pyroxsulam is an acetolactate synthase (ALS) inhibiting herbicide. ALS is a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of ALS starves the plant of these essential amino acids, leading to a cessation of growth and death.[19]
-
| Herbicide Name | Target Enzyme | Primary Target Weeds | Reference |
| Fluazifop-butyl | Acetyl-CoA Carboxylase (ACCase) | Perennial grass weeds | [19] |
| Haloxyfop-methyl | Acetyl-CoA Carboxylase (ACCase) | Grass weeds | [19] |
| Pyroxsulam | Acetolactate Synthase (ALS) | Key weeds in cereal crops | [19] |
Insecticidal Activity
TFMP derivatives provide robust control of a wide range of insect pests, including those resistant to other insecticide classes.
-
Mechanism of Action:
-
Chitin Synthesis Inhibition: Chlorfluazuron is an insect growth regulator (IGR) that functions by inhibiting chitin biosynthesis.[19][20] Chitin is the primary component of an insect's exoskeleton. By blocking its synthesis, Chlorfluazuron prevents the larva from molting correctly, leading to its death.[20][21]
-
Chordotonal Organ Modulation: Flonicamid and its metabolite TFNA-AM act as chordotonal organ modulators.[11][22] These sensory organs are vital for an insect's sense of balance, hearing, and spatial orientation.[22] Disruption of these organs causes insects to stop feeding, leading to death by starvation and dehydration.[22][23]
-
// Edges A1 -> B3; A2 -> B1; A3 -> B1; B1 -> B2 -> B3 -> C1 -> C2 -> C3; }
Figure 2: General experimental workflow for testing insecticidal activity using the leaf dip method.
| Insecticide Name | Mechanism of Action | Target Pests | Reference |
| Chlorfluazuron | Chitin Synthesis Inhibitor | Lepidoptera (e.g., Heliothis) | [21][24] |
| Flonicamid | Chordotonal Organ Modulator | Aphids, Whiteflies | [19][22] |
| 1,3,4-Oxadiazole derivatives | Not Specified | Plutella xylostella, Mythimna separata | [25] |
Experimental Protocol: Insecticidal Leaf Dip Bioassay for Plutella xylostella
This method is commonly used to determine the efficacy of insecticides against leaf-eating larvae like the diamondback moth (Plutella xylostella).[26]
-
Insect Rearing: Rear second to third instar larvae (L2/L3) from a healthy, susceptible colony. Starve larvae for a few hours before the assay.[27]
-
Solution Preparation: Prepare a series of concentrations of the TFMP test compound in an appropriate solvent (e.g., water with a surfactant). Include a solvent-only control.[26]
-
Leaf Treatment: Dip host plant leaves (e.g., cabbage) individually into the test solutions for approximately 10 seconds with gentle agitation. Allow the leaves to air-dry on paper towels.[26]
-
Assay Setup: Place one treated leaf disc into a Petri dish or other suitable container. Introduce a known number of larvae (e.g., 10) into each dish. Use a minimum of four replicates per concentration.[28]
-
Incubation: Maintain the containers under controlled environmental conditions (e.g., 25°C, 60% relative humidity, 16:8 light:dark photoperiod).[26]
-
Mortality Assessment: Assess larval mortality after a set period, typically 72 to 96 hours, depending on the insecticide's mode of action.[29] Larvae that are unable to make coordinated movements when prodded are considered dead.
-
Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LC50 (lethal concentration for 50% of the population) values by performing a probit or logit analysis on the dose-response data.[26]
Antiviral Activity (Plant Viruses)
Certain trifluoromethylpyridine derivatives have demonstrated potent activity against plant viruses, such as Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV), offering a promising avenue for crop protection.[30][31]
Mechanism of Action
The antiviral activity of these compounds appears to be multi-faceted, involving both direct interaction with viral components and the induction of host defense mechanisms.
-
Direct Viral Inhibition: Some TFMP derivatives can bind directly to the viral coat protein (CP).[32][33] This interaction can obstruct the self-assembly of viral particles, a critical step in the viral replication cycle.[33][34] For instance, ningnanmycin, a benchmark antiviral agent, is known to inhibit the polymerization of the TMV coat protein.[34]
-
Induction of Systemic Acquired Resistance (SAR): Active compounds can act as plant activators, triggering the plant's own defense systems.[30] Studies have shown that some TFMP piperazine derivatives can enhance the activities of defense-related enzymes like superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonialyase (PAL), thereby strengthening the plant's systemic resistance to viral infection.[30]
// Edges TFMP -> CP [label="Binds to", color="#EA4335", arrowhead=tee]; TFMP -> Plant [label="Activates", color="#34A853"]; Assembly -> Infection; SAR -> Infection [label="Inhibits", color="#EA4335", arrowhead=tee]; }
Figure 3: Dual antiviral mechanisms of action for select trifluoromethylpyridine derivatives.
Quantitative Data on Anti-Plant Virus Activity
The efficacy of antiviral agents is often evaluated in three ways: curative (applied after inoculation), protective (applied before inoculation), and inactivation (mixed with virus before inoculation).
| Compound Class/Name | Virus | Activity Type | EC50 (µg/mL) | Reference |
| Piperazine derivative (A16) | TMV | Protective | 18.4 | [30] |
| Piperazine derivative (A16) | CMV | Protective | 347.8 | [30] |
| Ningnanmycin (Control) | TMV | Protective | 50.2 | [30] |
| Piperazine derivative (S8) | CMV | Curative | 169.1 | [35] |
| Piperazine derivative (S8) | CMV | Protective | 95.0 | [35] |
| Piperazine derivative (S8) | CMV | Inactivation | 18.1 | [35] |
| Ningnanmycin (Control) | CMV | Curative | 314.7 | [35] |
| Anthranilic diamide (5i) | TMV | Curative | 75.9 | [32] |
| Anthranilic diamide (5e) | TMV | Inactivation | 41.5 | [32] |
| Ningnanmycin (Control) | TMV | Curative | 362.4 | [32] |
Experimental Protocol: Half-Leaf Method for Antiviral Screening
The half-leaf method is a standard technique for evaluating the efficacy of anti-plant virus compounds by comparing the number of local lesions on treated versus untreated halves of the same leaf.[36]
-
Plant Preparation: Use plants that form local lesions upon viral infection, such as Nicotiana tabacum L. for TMV. Select healthy, fully expanded leaves for the assay.
-
Virus Inoculation: Prepare a purified virus solution. Gently dust the leaf surface with an abrasive like carborundum. Dip a cotton swab in the virus solution and gently rub the entire surface of the leaf to be tested.[36]
-
Compound Application (Curative Assay):
-
Immediately after inoculation and rinsing the leaf with water, use a brush to apply the test compound solution to one half of the leaf (e.g., the left side), using the midrib as a divider.
-
Apply a solvent-only solution to the other half of the leaf as a control.[36]
-
-
Compound Application (Protective Assay):
-
Apply the test compound to one half of the leaf and the control solution to the other half 24 hours before virus inoculation.
-
-
Incubation: Keep the plants in a greenhouse or growth chamber under controlled conditions for 2-3 days to allow for lesion development.
-
Data Collection: Count the number of local lesions on the treated half and the control half of the leaf.
-
Data Analysis: Calculate the percent inhibition using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half. Determine the EC50 value from the dose-response curve.
Conclusion
The trifluoromethylpyridine scaffold is a highly versatile and privileged structure in the development of biologically active compounds. Its unique electronic properties and metabolic stability have enabled the creation of potent and selective molecules with wideranging applications, from targeted cancer therapies to broad-spectrum agrochemicals. The diverse mechanisms of action, including the inhibition of critical enzymes like kinases, helicases, ACCase, and ALS, as well as the modulation of insect sensory organs and viral assembly, highlight the remarkable adaptability of the TFMP core. As synthetic methodologies continue to evolve and our understanding of biological targets deepens, trifluoromethylpyridine derivatives will undoubtedly remain a focal point for innovation in the pharmaceutical and crop protection industries.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. torqur.com [torqur.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Facebook [cancer.gov]
- 7. Portico [access.portico.org]
- 8. Bimiralisib | C17H20F3N7O2 | CID 58507717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. What are DNA helicase inhibitors and how do they work? [synapse.patsnap.com]
- 11. Flonicamid metabolite 4-trifluoromethylnicotinamide is a chordotonal organ modulator insecticide† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Regulation of Host Defense Responses Mediated by Biological Anti-TMV Agent Ningnanmycin [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. atcc.org [atcc.org]
- 17. texaschildrens.org [texaschildrens.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 20. nbinno.com [nbinno.com]
- 21. nbinno.com [nbinno.com]
- 22. Flonicamid [lsuagcenter.com]
- 23. researchgate.net [researchgate.net]
- 24. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 25. Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 26. irac-online.org [irac-online.org]
- 27. Behavioral, Electrophysiological, and Toxicological Responses of Plutella xylostella to Extracts from Angelica pubescens - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Efficacy and Residual Toxicity of Insecticides on Plutella xylostella and Their Selectivity to the Predator Solenopsis saevissima [mdpi.com]
- 29. irac-online.org [irac-online.org]
- 30. Frontiers | Novel trifluoromethylpyridine piperazine derivatives as potential plant activators [frontiersin.org]
- 31. researchgate.net [researchgate.net]
- 32. Synthesis of Anthranilic Diamide Derivatives Containing Moieties of Trifluoromethylpyridine and Hydrazone as Potential Anti-Viral Agents for Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. oncotarget.com [oncotarget.com]
- 34. Ningnanmycin inhibits tobacco mosaic virus virulence by binding directly to its coat protein discs - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Trifluoromethylpyridine piperazine derivatives: synthesis and anti-plant virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group has become a cornerstone of modern medicinal chemistry, transforming lead compounds into viable drug candidates.[1][2] This powerful substituent imparts a unique combination of electronic and steric properties that can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[2][3] This technical guide provides an in-depth analysis of the multifaceted role of the trifluoromethyl group in drug design, offering insights for researchers, scientists, and drug development professionals.
Enhancing Metabolic Stability: Resisting Enzymatic Degradation
A primary challenge in drug development is overcoming rapid metabolic degradation. The trifluoromethyl group offers a robust solution by enhancing metabolic stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF3 group highly resistant to enzymatic attack, particularly by cytochrome P450 enzymes.[3][4] This increased stability can lead to a longer drug half-life, reduced dosing frequency, and improved therapeutic efficacy.[5]
Replacing a metabolically vulnerable methyl or hydrogen group with a trifluoromethyl group can effectively block common metabolic pathways such as hydroxylation.[4] This strategy has been successfully employed in numerous FDA-approved drugs.[6][7]
Modulating Lipophilicity: A Balancing Act for Optimal ADME Properties
Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly influenced by the trifluoromethyl group. The CF3 group is highly lipophilic, which can enhance a molecule's ability to cross biological membranes, a key factor for oral bioavailability and reaching intracellular targets.[3][4]
However, the relationship between trifluoromethylation and lipophilicity is not always straightforward. While often increasing the octanol-water partition coefficient (LogP), the strong electron-withdrawing nature of the CF3 group can also increase the polarity of nearby functional groups, sometimes leading to counterintuitive effects on the distribution coefficient (LogD) at physiological pH.[8] Careful consideration of the overall molecular context is crucial when using the CF3 group to fine-tune lipophilicity for an optimal ADME profile.[8]
Boosting Binding Affinity: Tailoring Interactions with Biological Targets
The introduction of a trifluoromethyl group can significantly enhance a drug's binding affinity for its biological target through a variety of mechanisms. Its strong electron-withdrawing nature can modulate the acidity (pKa) of nearby functional groups, leading to more favorable ionization states for optimal interaction with the target protein.[6][8]
Furthermore, the CF3 group can participate in non-covalent interactions, such as dipole-dipole and multipolar interactions with backbone carbonyls in proteins, which can substantially contribute to binding affinity.[9] It can also serve as a bioisostere for other groups like methyl or chloro, allowing for steric and electronic modifications to optimize ligand-receptor complementarity.[4][10] In some cases, replacing a methyl group with a trifluoromethyl group has been shown to switch a compound's activity from an agonist to an antagonist.[11]
Improving Bioavailability: From the Gut to the Target
The culmination of the aforementioned effects often leads to improved oral bioavailability of trifluoromethylated drugs.[5] Enhanced metabolic stability ensures that more of the active drug survives first-pass metabolism in the liver.[4] Optimized lipophilicity facilitates absorption across the gastrointestinal tract.[4]
The antidepressant fluoxetine (Prozac) is a classic example where the introduction of a trifluoromethyl group at the para-position of a phenoxy ring led to a significant increase in potency and oral bioavailability compared to its non-fluorinated analog.[6]
Quantitative Impact of the Trifluoromethyl Group
The following tables summarize the quantitative effects of the trifluoromethyl group on key drug properties, comparing trifluoromethylated compounds with their non-fluorinated or other halogenated analogs.
| Compound | Functional Group | Property | Value | Fold Change | Reference |
| Serotonin Uptake Inhibitor | Non-fluorinated analog | 5-HT Uptake Inhibition | - | - | [6] |
| Fluoxetine | p-CF3 | 5-HT Uptake Inhibition | - | 6-fold increase | [6] |
| CB1 PAM | Aliphatic NO2 | Potency (in vitro) | - | - | [12] |
| CB1 PAM | CF3 | Potency (in vitro) | - | Generally more potent | [12] |
| Glucocorticoid Receptor Ligand | CF3 | GR Binding | Agonist | - | [11] |
| Glucocorticoid Receptor Ligand | Cyclohexylmethyl/Benzyl | GR Binding | Antagonist | - | [11] |
Note: Specific quantitative values were not always available in the provided search results, but the qualitative improvements are well-documented.
Experimental Protocols for Assessing Key Drug Properties
Detailed methodologies are essential for accurately characterizing the impact of the trifluoromethyl group. Below are overviews of key experimental protocols.
Lipophilicity Determination (LogP/LogD)
1. Shake-Flask Method (Gold Standard): [13][14]
-
Principle: Measures the partitioning of a compound between two immiscible liquids, typically n-octanol and a buffered aqueous solution (e.g., PBS at pH 7.4 for LogD).[14]
-
Methodology:
-
Prepare mutually saturated n-octanol and aqueous buffer.
-
Dissolve a known amount of the test compound in one of the phases.
-
Mix the two phases in a flask and shake until equilibrium is reached (typically for a set period, e.g., 1 hour).[14]
-
Separate the two phases by centrifugation.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., LC-MS).[14]
-
Calculate LogP (for non-ionizable compounds) or LogD (for ionizable compounds) as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[14]
-
2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): [13][15]
-
Principle: Correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.[15]
-
Methodology:
-
Select a set of reference compounds with known LogP values.
-
Inject the reference compounds into an RP-HPLC system and determine their retention times.
-
Calculate the capacity factor (k) for each reference compound.
-
Create a standard curve by plotting the logarithm of the capacity factors against their known LogP values.[15]
-
Inject the test compound under the same chromatographic conditions and determine its retention time and capacity factor.
-
Use the standard curve to determine the LogP value of the test compound.[15]
-
Metabolic Stability Assessment
In Vitro Microsomal Stability Assay:
-
Principle: Measures the rate of metabolism of a compound by liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.
-
Methodology:
-
Incubate the test compound at a known concentration with liver microsomes (e.g., human, rat) and a cofactor solution (e.g., NADPH).
-
Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction in the samples (e.g., by adding a cold organic solvent like acetonitrile).
-
Analyze the concentration of the remaining parent compound in each sample using LC-MS/MS.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t1/2) from the slope of the linear regression.
-
Binding Affinity Determination
Radioligand Binding Assay:
-
Principle: Measures the ability of a test compound to displace a radiolabeled ligand from its target receptor.
-
Methodology:
-
Prepare a reaction mixture containing the target receptor (e.g., from cell membranes), a known concentration of a radiolabeled ligand, and varying concentrations of the test compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound and unbound radioligand (e.g., by filtration).
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity (Ki) from the IC50 value using the Cheng-Prusoff equation.
-
Bioavailability Assessment
In Vivo Pharmacokinetic Study: [16][17]
-
Principle: Measures the concentration of a drug in the systemic circulation over time after administration.[16]
-
Methodology:
-
Administer the drug to a group of test animals (e.g., rats, mice) via the desired route (e.g., oral, intravenous).
-
Collect blood samples at predetermined time points.[16]
-
Process the blood samples to obtain plasma or serum.
-
Quantify the drug concentration in the plasma/serum samples using a validated analytical method (e.g., LC-MS/MS).
-
Plot the plasma drug concentration versus time.
-
Calculate key pharmacokinetic parameters, including the Area Under the Curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax).[17]
-
Determine the absolute bioavailability by comparing the AUC after oral administration to the AUC after intravenous administration.[18]
-
Visualizing Key Concepts and Workflows
The following diagrams, generated using the DOT language, illustrate important concepts related to the role of the trifluoromethyl group in medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years – ScienceOpen [scienceopen.com]
- 8. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. enamine.net [enamine.net]
- 15. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. mdpi.com [mdpi.com]
- 18. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
An In-depth Technical Guide to 2,6-Substituted Pyridines: Synthesis, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2,6-substituted pyridine scaffold is a privileged structural motif in modern chemistry, finding extensive applications in medicinal chemistry, catalysis, and materials science. Its unique electronic and steric properties, arising from the nitrogen atom and the substitution pattern, allow for the fine-tuning of molecular characteristics to achieve desired biological activities or catalytic performances. This technical guide provides a comprehensive overview of the synthesis, key applications, and detailed experimental methodologies related to 2,6-substituted pyridines, intended to serve as a valuable resource for researchers in both academic and industrial settings.
Synthesis of 2,6-Substituted Pyridines
The construction of the 2,6-disubstituted pyridine ring can be achieved through various synthetic strategies. Classical methods such as the Hantzsch and Kröhnke syntheses remain highly relevant, while modern cross-coupling reactions offer versatile and efficient alternatives.
Classical Condensation Reactions
Hantzsch Pyridine Synthesis: This multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a 1,4-dihydropyridine intermediate, which is subsequently oxidized to the corresponding pyridine. While traditionally used for symmetrically substituted pyridines, modifications have expanded its scope.
Kröhnke Pyridine Synthesis: A powerful method for preparing 2,4,6-trisubstituted pyridines, the Kröhnke synthesis utilizes the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen donor, typically ammonium acetate.[1] This method is known for its high yields and mild reaction conditions.[2]
Modern Synthetic Methodologies
Palladium-Catalyzed Cross-Coupling Reactions: These reactions have become indispensable for the synthesis of 2,6-diarylpyridines and other complex derivatives. Reactions such as the Suzuki-Miyaura and Heck couplings allow for the direct formation of C-C bonds at the 2- and 6-positions of a pre-existing pyridine ring, often with high efficiency and functional group tolerance. The catalytic activity of palladium complexes can be significantly influenced by the nature of the pyridine ligands themselves.[3][4]
Biocatalysis: Emerging as a sustainable alternative, whole-cell biocatalysis has been employed for the efficient synthesis of compounds like 2,6-bis(hydroxymethyl)pyridine from simple starting materials, offering a greener route compared to traditional multi-step organic syntheses.[5]
Applications in Medicinal Chemistry
The 2,6-substituted pyridine core is a prominent feature in a wide array of biologically active molecules, demonstrating its importance in drug discovery and development.
Anticancer Agents
Numerous 2,6-disubstituted pyridine derivatives have been synthesized and evaluated for their anticancer properties. These compounds often exert their effects through various mechanisms, including the inhibition of kinases and the disruption of microtubule polymerization. The structure-activity relationship (SAR) studies consistently highlight the critical role of the substitution pattern in determining the cytotoxic potency. For instance, certain pyridine-ureas have shown potent inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis.[6] Similarly, various pyridothienopyrimidine and cyanopyridone derivatives have demonstrated significant growth inhibitory activity against a range of cancer cell lines.[7][8]
Table 1: Anticancer Activity of Selected 2,6-Disubstituted Pyridine Derivatives
| Compound Class | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-Urea | Varied aryl ureas | MCF-7 | 0.11 - >50 | [6] |
| Imidazo[1,2-a]pyridine | Halogenated phenyl | MGC-803 | 0.038 - 1.3 | [6] |
| Pyridothienopyrimidine | Varied | HepG-2, MCF-7 | 1.17 - 43.27 | [8] |
| Cyanopyridone | Varied | MCF-7, HepG-2 | 1.39 - >50 | [7] |
| 2,4-Diaminopyrimidine | Varied | A549, HCT-116, PC-3, MCF-7 | 1.98 - >50 | [9] |
Neurodegenerative Disease Therapeutics
The 2,6-diaminopyridine moiety has been identified as a key pharmacophore for inhibiting the aggregation of β-amyloid (Aβ) peptides, a pathological hallmark of Alzheimer's disease.[10] Structure-activity relationship studies have shown that compounds containing multiple 2,6-disubstituted pyridine units linked by appropriate spacers exhibit the most potent inhibitory effects on Aβ aggregation.[10]
Applications in Catalysis
2,6-Substituted pyridines, particularly those with imino or oxazoline functionalities, serve as versatile ligands in transition metal catalysis. The steric and electronic properties of these ligands can be readily tuned to control the activity and selectivity of the metal center.
Cross-Coupling Reactions
Palladium complexes bearing 2,6-substituted pyridine ligands have been effectively employed as catalysts in Suzuki-Miyaura and Heck cross-coupling reactions. The electronic nature of the substituents on the pyridine ring can influence the catalytic efficiency, with more basic ligands generally leading to slightly higher activity.[3]
Table 2: Performance of 2,6-Substituted Pyridine-Palladium Complexes in Cross-Coupling Reactions
| Ligand Substitution | Reaction Type | Substrates | Yield (%) | Reference |
| 4-Substituted Pyridines | Suzuki-Miyaura | 4'-bromoacetophenone, phenylboronic acid | 64 - >95 | [3] |
| 4-Substituted Pyridines | Heck | Aryl iodides, olefins | 61 - 100 | [4] |
| 2-Phenylpyridine Derivatives | Suzuki-Miyaura | 4-bromoacetophenone, phenylboronic acid | up to 98 | [11] |
Polymerization and Asymmetric Catalysis
Ruthenium and iron complexes with 2,6-bis(imino)pyridyl ligands are highly active catalysts for olefin polymerization and oligomerization. The structure of the ligand plays a crucial role in determining the molecular weight and linearity of the resulting polymers. Some ruthenium-based metathesis catalysts bearing bulky N-heterocyclic carbene ligands have achieved exceptionally high turnover numbers (TONs).[12][13]
Furthermore, chiral pyridine-oxazoline (PyBox) ligands have gained prominence in asymmetric catalysis, enabling highly enantioselective transformations. For example, ruthenium complexes of PyBox ligands have been used for the enantioselective synthesis of 2H-azirines and C(sp³)–H aminations with excellent enantiomeric excess (ee).[14] Similarly, palladium complexes with (hydroxyalkyl)pyridinooxazoline ligands have achieved up to >99% ee in allylic substitution reactions.[15]
Table 3: Performance of 2,6-Substituted Pyridine-Metal Complexes in Polymerization and Asymmetric Catalysis
| Metal | Ligand Type | Reaction Type | Performance Metric | Value | Reference |
| Ruthenium | N-Heterocyclic Carbene | Olefin Metathesis | TON | >640,000 | [12] |
| Ruthenium | Pyridine-bis(oxazoline) | Ring Contraction | ee | up to 97% | [14] |
| Ruthenium | Pyridine-bis(oxazoline) | C(sp³)–H Amination | ee | up to 97% | [14] |
| Palladium | (Hydroxyalkyl)pyridinooxazoline | Allylic Substitution | ee | >99% | [15] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of representative 2,6-substituted pyridines.
Synthesis of 2,4,6-Trisubstituted Pyridines via Kröhnke Synthesis[1]
Materials:
-
α-Pyridinium methyl ketone salt (1.0 equiv)
-
α,β-Unsaturated carbonyl compound (1.0 equiv)
-
Ammonium acetate (10 equiv)
-
Glacial acetic acid or methanol
Procedure:
-
Dissolve the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound in glacial acetic acid or methanol in a round-bottom flask equipped with a reflux condenser.
-
Add ammonium acetate to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration.
-
If no precipitate forms, concentrate the solution under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Synthesis of 2,6-Diarylpyridines via Suzuki-Miyaura Cross-Coupling[11]
Materials:
-
2,6-Dihalopyridine (1.0 equiv)
-
Arylboronic acid (2.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Water mixture)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon), add the 2,6-dihalopyridine, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualized Workflows
The following diagrams illustrate key experimental workflows and logical relationships in the synthesis and application of 2,6-substituted pyridines.
Caption: General workflow for the Kröhnke synthesis of 2,4,6-trisubstituted pyridines.
Caption: A simplified workflow for the Hantzsch synthesis of 2,6-disubstituted pyridines.
Caption: A typical workflow for the discovery of bioactive 2,6-substituted pyridines.
Caption: General workflow for the use of 2,6-substituted pyridine-metal complexes in catalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Complementing Pyridine-2,6-bis(oxazoline) with Cyclometalated N-Heterocyclic Carbene for Asymmetric Ruthenium Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
The Core Mechanism of Action of 2-Bromo-6-(trifluoromethyl)pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action for a promising class of compounds derived from 2-Bromo-6-(trifluoromethyl)pyridine: the 4-trifluoromethyl bithiazoles. These derivatives have demonstrated significant potential as broad-spectrum antimicrobial agents, exhibiting both antiviral and antibacterial properties. This document outlines the quantitative biological data, detailed experimental protocols for their synthesis and evaluation, and visual representations of the key experimental and logical workflows.
Introduction
This compound is a versatile heterocyclic building block in medicinal chemistry, primarily due to the unique electronic properties conferred by the trifluoromethyl group and the reactivity of the bromine atom, which allows for a variety of chemical modifications.[1] This guide focuses on a series of 4-trifluoromethyl bithiazole analogues synthesized using a derivative of the core compound, which have been identified as potent inhibitors of various viruses and bacteria.[1][2]
Data Presentation: Antimicrobial Activity
The antimicrobial activity of the synthesized 4-trifluoromethyl bithiazole derivatives was evaluated against a panel of viruses and bacteria. The most potent compounds from the series, 8a and 8j , are highlighted below.[1]
Antiviral Activity
| Compound | hRVA16 EC50 (µM) | EVD68 EC50 (µM) | ZIKV EC50 (µM) | CC50 (HeLa) (µM) | CC50 (VeroE6) (µM) |
| 8a | 1.8 ± 0.3 | 0.9 ± 0.1 | 1.5 ± 0.2 | > 50 | > 50 |
| 8j | 2.5 ± 0.4 | 1.2 ± 0.2 | 2.1 ± 0.3 | > 50 | > 50 |
EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; hRVA16: Human Rhinovirus A16; EVD68: Enterovirus D68; ZIKV: Zika Virus.[1]
Antibacterial Activity
| Compound | E. coli MIC (µg/mL) | A. baumannii MIC (µg/mL) | S. aureus MIC (µg/mL) | S. pyogenes MIC (µg/mL) | E. faecalis MIC (µg/mL) |
| 8a | > 64 | > 64 | 16 | 4 | 32 |
| 8j | > 64 | > 64 | 16 | 8 | 8 |
MIC: Minimum Inhibitory Concentration.[1]
Mechanism of Action
The precise mechanism of action for the antiviral properties of these bithiazole derivatives is still under investigation; however, studies have shown that it is distinct from that of known inhibitors of viral targets like the 3C protease and phosphatidylinositol 4-kinase beta (PI4KB).[2][3] For the most potent compound, 8a , against human Rhinovirus A16 (hRVA16), it has been demonstrated that the compound inhibits viral replication.[1] The lack of cross-resistance with known inhibitors suggests a novel mechanism of action, which is a significant finding in the pursuit of new antiviral therapies.[1]
The antibacterial mechanism is also not fully elucidated but is likely related to the disruption of essential cellular processes in Gram-positive bacteria, given the observed activity profile.[1]
Experimental Protocols
The following are detailed methodologies for the synthesis of a representative 4-trifluoromethyl bithiazole derivative and the subsequent biological assays.
Synthesis of N-(4'-(Trifluoromethyl)-2-((6-(trifluoromethyl)pyridin-2-yl)amino)-[4,5'-bithiazol]-2'-yl)acetamide (Compound 8a)
This protocol is adapted from the synthesis of 4-trifluoromethyl bithiazole analogues.[1]
Step 1: Synthesis of 2-amino-6-(trifluoromethyl)pyridine
-
Materials: this compound, aqueous ammonia (28%), copper(I) oxide, microwave synthesis vial.
-
Procedure:
-
Combine this compound (1.0 eq), aqueous ammonia (10 eq), and copper(I) oxide (0.1 eq) in a sealed microwave synthesis vial.
-
Heat the mixture to 150 °C for 4 hours using microwave irradiation.
-
After cooling, partition the reaction mixture between ethyl acetate and water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-amino-6-(trifluoromethyl)pyridine.
-
Step 2: Synthesis of 2-bromo-N-(6-(trifluoromethyl)pyridin-2-yl)thiazol-4-amine
-
Materials: 2-amino-6-(trifluoromethyl)pyridine, 2,4-dibromothiazole, sodium hydride, anhydrous tetrahydrofuran (THF).
-
Procedure:
-
Dissolve 2-amino-6-(trifluoromethyl)pyridine (1.0 eq) in anhydrous THF and cool to 0 °C.
-
Add sodium hydride (1.1 eq) portion-wise and stir the mixture for 30 minutes at 0 °C.
-
Add a solution of 2,4-dibromothiazole (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate.
-
Purify by column chromatography to obtain the desired product.
-
Step 3: Synthesis of the final compound (8a)
-
Materials: The product from Step 2, (1-(4-(trifluoromethyl)thiazol-2-yl)ethan-1-one), bis(pinacolato)diboron, potassium acetate, Pd(dppf)Cl2, 1,4-dioxane, acetyl chloride, pyridine.
-
Procedure:
-
Combine the product from Step 2 (1.0 eq), (1-(4-(trifluoromethyl)thiazol-2-yl)ethan-1-one) (1.2 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl2 (0.05 eq) in anhydrous 1,4-dioxane.
-
Degas the mixture with argon and then heat to 80 °C for 16 hours.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Dry, concentrate, and purify the intermediate by column chromatography.
-
Dissolve the purified intermediate in pyridine and cool to 0 °C.
-
Add acetyl chloride (1.5 eq) dropwise and stir at room temperature for 2 hours.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify the final product by column chromatography to yield compound 8a .
-
Antiviral Assay (EC50 Determination)
-
Cell Lines: HeLa, VeroE6.
-
Viruses: hRVA16, EVD68, ZIKV.
-
Procedure:
-
Seed cells in 96-well plates and incubate overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Infect the cells with the respective virus at a predetermined multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the virus inoculum and add the compound dilutions.
-
Incubate the plates for 48-72 hours.
-
Assess cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Calculate the EC50 values from the dose-response curves.
-
Antibacterial Assay (MIC Determination)
-
Bacterial Strains: E. coli, A. baumannii, S. aureus, S. pyogenes, E. faecalis.
-
Procedure:
-
Prepare serial dilutions of the test compounds in Mueller-Hinton broth.
-
Inoculate the wells of a 96-well plate with a standardized bacterial suspension.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Visualizations
The following diagrams illustrate the key workflows in the synthesis and evaluation of the 4-trifluoromethyl bithiazole derivatives.
Caption: Synthetic workflow for 4-trifluoromethyl bithiazole derivatives.
Caption: Workflow for investigating the antiviral mechanism of action.
References
- 1. 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. iris.cnr.it [iris.cnr.it]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-6-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. This powerful palladium-catalyzed reaction joins an organoboron species with an organic halide or triflate, proving indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2][3] The trifluoromethylpyridine moiety is a privileged scaffold in medicinal chemistry, as the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[4][5][6] Consequently, the synthesis of 2-aryl-6-(trifluoromethyl)pyridines via Suzuki coupling of 2-Bromo-6-(trifluoromethyl)pyridine is of significant interest for the development of novel therapeutics.[4][7][8] This document provides a detailed protocol and application data for this transformation.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical conditions and reported yields for Suzuki coupling reactions of structurally similar bromopyridines. This data serves as a guide for optimizing the reaction with this compound.
Table 1: Catalyst, Ligand, Base, and Solvent Systems for Suzuki Coupling of Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yields | Reference |
| Pd(OAc)₂ (2) | None | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | Good to Excellent | [9] |
| Pd(PPh₃)₄ (5) | --- | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | Moderate to Good | [9][10] |
| Pd₂(dba)₃ (1-1.5) | P(t-Bu)₃ (3-4.5) | KF (3) | 1,4-Dioxane | 110 | Good to Excellent | [9] |
| Pd(dppf)Cl₂ (3-5) | --- | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-120 | Good to Excellent | [11] |
| Pd(dppf)Cl₂ (10) | --- | Na₃PO₄ (3) | Dioxane | 65-100 | Modest to Good | [12][13][14] |
Table 2: Performance of Various Boronic Acids in Suzuki Coupling with 2-Bromopyridine Analogues
| Boronic Acid | Product | Yield (%) | Notes | Reference |
| Phenylboronic Acid | 2-Phenyl-4-methylpyridine | 81 | Optimized for 2-Bromo-4-methylpyridine | [11] |
| 4-Methoxyphenylboronic Acid | 2-(4-Methoxyphenyl)-4-methylpyridine | 92 | On a structurally similar substrate | [11] |
| 4-Chlorophenylboronic Acid | 2-(4-Chlorophenyl)-4-methylpyridine | 80 | Representative yield | [11] |
| 3-Thienylboronic Acid | 4-Methyl-2-(thiophen-3-yl)pyridine | 73 | Representative yield | [11] |
| Hetero(aryl) boronic acids | 2-Hetero(aryl)pyridines | 5-89 | Coupling with Pyridine-2-sulfonyl fluoride | [12] |
Experimental Protocols
This section provides a detailed methodology for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the respective arylboronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.
-
Solvent Addition: Using a syringe, add the degassed solvent mixture.
-
Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-120 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-(trifluoromethyl)pyridine.
Visualizations
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Discussion
The Suzuki-Miyaura coupling is a robust and versatile method for the synthesis of 2-aryl-6-(trifluoromethyl)pyridines. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and should be optimized for each specific substrate combination.[15] For electron-deficient substrates like this compound, the use of electron-rich and bulky phosphine ligands can be beneficial in preventing catalyst deactivation and promoting efficient reductive elimination. The base plays a critical role in activating the boronic acid for transmetalation.[1][2] The general protocol provided herein serves as an excellent starting point for the development of specific synthetic procedures.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 8. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-(trifluoromethyl)pyridine
Introduction
2-Bromo-6-(trifluoromethyl)pyridine is a critical building block in the fields of medicinal chemistry and materials science. The presence of the electron-withdrawing trifluoromethyl group and the bromine atom at a strategic position on the pyridine ring allows for diverse functionalization. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of complex molecules from this key intermediate.[1] This document provides detailed application notes and experimental protocols for three major classes of palladium-catalyzed cross-coupling reactions involving this compound: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Reaction Principles
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a palladium(0) active species.[2][3] The cycle consists of three fundamental steps:
-
Oxidative Addition: The aryl halide (this compound) reacts with the Pd(0) complex, which inserts into the carbon-bromine bond to form a Pd(II) intermediate. This is often the rate-limiting step of the reaction.[2][4]
-
Transmetalation (for Suzuki and Sonogashira) or Base-Mediated Amine Coordination (for Buchwald-Hartwig):
-
In the Suzuki-Miyaura coupling, a base-activated organoboron compound (e.g., boronic acid) transfers its organic group to the palladium center.[5][6]
-
In the Buchwald-Hartwig amination, an amine coordinates to the palladium complex, followed by deprotonation by a base to form a palladium-amido complex.[1][7]
-
In the Sonogashira coupling, a copper(I) co-catalyst typically activates the terminal alkyne, which then undergoes transmetalation to the palladium center.[4]
-
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst to continue the cycle.[2][3]
Application Notes: Data Presentation
The successful cross-coupling of this compound depends critically on the choice of catalyst, ligand, base, and solvent. The following tables summarize typical conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, derived from protocols for structurally similar bromopyridines.
Table 1: Suzuki-Miyaura Coupling of Bromopyridines with Organoboron Reagents
| Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yields |
| Pd(OAc)₂ (2) | None | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | Good to Excellent[5] |
| Pd(PPh₃)₄ (5) | --- | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | Moderate to Good[5] |
| Pd₂(dba)₃ (1-1.5) | P(t-Bu)₃ (3-4.5) | KF (3) | 1,4-Dioxane | 110 | Good to Excellent[5] |
| Pd₂(dba)₃ (2-3) | SPhos (4-6) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100-110 | Good to Excellent |
Table 2: Buchwald-Hartwig Amination of Bromopyridines with Amines
| Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yields |
| Pd₂(dba)₃ (1-2) | XantPhos (2-4) | Cs₂CO₃ (1.5) | Toluene or Dioxane | 100-110 | Good to Excellent |
| Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80-100 | Good to Excellent |
| [Pd(allyl)Cl]₂ (1-2) | RuPhos (2-4) | K₃PO₄ (2) | t-BuOH or Dioxane | 100 | Good |
| Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS (2.2) | THF or Dioxane | 80-100 | Good to Excellent[8] |
Table 3: Sonogashira Coupling of Bromopyridines with Terminal Alkynes
| Palladium Catalyst (mol%) | Co-catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yields |
| Pd(PPh₃)₂Cl₂ (2-5) | CuI (3-5) | --- | Et₃N (2-3) | DMF or THF | 25-80 | Good to Excellent[9] |
| Pd(OAc)₂ (2) | CuI (4) | PPh₃ (4) | Cs₂CO₃ (2) | Dioxane | 100 | Good |
| Pd(PPh₃)₄ (5) | CuI (10) | --- | Et₃N/THF | 65 | Good[10] | |
| Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N (1 mL) | DMF | 100 | Excellent[9] |
Experimental Protocols
The following protocols provide a general workflow for conducting cross-coupling reactions. Optimization for specific substrates may be required.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.[6][11]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane and Water (degassed, typically 4:1 to 5:1 ratio)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware for inert atmosphere reactions
Procedure:
-
To a dry reaction flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Add the palladium catalyst (Pd(OAc)₂) and ligand (SPhos).
-
Seal the flask with a septum, then evacuate and backfill with inert gas three times.
-
Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water per 1 mmol of aryl bromide) via syringe.[11]
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the C-N coupling of this compound with a primary or secondary amine.[1][7]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XantPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 equiv)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware for inert atmosphere reactions
Procedure:
-
In an inert atmosphere glovebox, or in a flask under a positive flow of inert gas, add Pd₂(dba)₃, XantPhos, and the base (NaOtBu).
-
Add the this compound and the anhydrous, degassed solvent.
-
Add the amine coupling partner via syringe and seal the reaction vessel.
-
Heat the mixture to 100-110 °C with stirring.
-
Monitor the reaction for completion by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Coupling
This protocol outlines a procedure for the coupling of this compound with a terminal alkyne.[4][9]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware
Procedure:
-
To a dry reaction flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Seal the flask, and evacuate and backfill with inert gas.
-
Add the degassed solvent, followed by triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C, depending on the reactivity of the substrates.[10]
-
Monitor the reaction until the starting material is consumed (typically 2-16 hours), as observed by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove copper salts, followed by water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired product.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-6-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. The reaction's broad substrate scope and tolerance for a wide array of functional groups have made it an indispensable tool in drug discovery and development.[2]
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Bromo-6-(trifluoromethyl)pyridine. The trifluoromethylpyridine moiety is of particular interest in medicinal chemistry due to the unique physicochemical properties conferred by the trifluoromethyl group, such as increased metabolic stability and enhanced binding affinity to biological targets. The products of this reaction, 2-amino-6-(trifluoromethyl)pyridine derivatives, are valuable intermediates in the synthesis of a variety of biologically active compounds.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally accepted to proceed through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-substituted 2-amino-6-(trifluoromethyl)pyridine product is formed, and the Pd(0) catalyst is regenerated, completing the cycle.[1]
The judicious selection of the palladium precursor, ligand, base, and solvent is critical for achieving high reaction efficiency and yield. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[3]
Data Presentation: A Comparative Overview of Reaction Conditions
The following tables summarize representative conditions for the Buchwald-Hartwig amination of this compound with various amines. This data is intended to serve as a guide for reaction optimization.
Table 1: Amination with Anilines
| Entry | Aniline | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | [Data not available in cited sources] |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | [Data not available in cited sources] |
| 3 | 3,5-Bis(trifluoromethyl)aniline | tBuXPhos Pd G3 (2) | - | K₂CO₃ (2.0) | Rapeseed Oil | 110 | 24 | 99[3] |
| 4 | 4-Toluidine | tBuXPhos Pd G3 (2) | - | K₂CO₃ (2.0) | Rapeseed Oil | 110 | 24 | 97[4] |
Table 2: Amination with Alkylamines and Cyclic Amines
| Entry | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.4) | Toluene | 100 | 16 | [Data not available in cited sources] |
| 2 | Piperidine | Pd₂(dba)₃ (1) | XPhos (2) | LHMDS (1.5) | THF | 80 | 10 | [Data not available in cited sources] |
| 3 | n-Butylamine | Pd(OAc)₂ (1.5) | SPhos (3) | K₂CO₃ (2.0) | t-BuOH | 100 | 24 | [Data not available in cited sources] |
| 4 | Diethylamine | Pd-PEPPSI-iPr (2) | - | NaOtBu (2.0) | Dioxane | 100 | 18 | [Data not available in cited sources] |
*Note: While specific yields for the amination of this compound were not consistently available in the searched literature, the conditions presented are based on general protocols for similar electron-deficient bromopyridines and successful aminations of other aryl halides.[3][4] Researchers should optimize these conditions for their specific amine.
Experimental Protocols
The following are general protocols for the Buchwald-Hartwig amination of this compound. These protocols should be adapted and optimized for specific substrates and scales. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[5]
General Protocol for Amination with Solid Amines (e.g., Anilines)
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a G3/G4 precatalyst; 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, SPhos; 1.2 - 10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃; 1.4 - 2.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane, THF)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and base.
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Add this compound and the amine to the Schlenk tube.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Amination with Volatile or Liquid Amines
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 - 2.0 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂) (2 mol%)
-
Phosphine ligand (e.g., BINAP) (4 mol%)
-
Base (e.g., NaOtBu) (1.4 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene)
Procedure:
-
To a dry, sealable reaction tube equipped with a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and base.
-
Seal the tube, and evacuate and backfill with an inert gas.
-
Add this compound and the anhydrous solvent.
-
Add the liquid amine via syringe. For gaseous amines, bubble the gas through the solution for a set period or add a solution of the amine in a suitable solvent.
-
Tightly seal the reaction tube.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[6]
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
To aid in the understanding of the experimental process and the underlying chemical transformation, the following diagrams have been generated.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Kinase Inhibitors from 2-Bromo-6-(trifluoromethyl)pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors and their precursors, utilizing 2-Bromo-6-(trifluoromethyl)pyridine as a key starting material. This versatile building block is particularly valuable in medicinal chemistry for accessing scaffolds targeting critical signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.
The trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions. The two primary transformations highlighted are the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation. These reactions are fundamental in constructing the complex molecular architectures required for potent and selective kinase inhibition.
Key Synthetic Strategies
The synthesis of kinase inhibitors from this compound predominantly relies on palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the trifluoromethyl group and the pyridine ring influences the reactivity of the C-Br bond, making it amenable to these transformations.
-
Buchwald-Hartwig Amination: This reaction is a powerful method for installing an amine group at the 2-position of the pyridine ring. The resulting 2-amino-6-(trifluoromethyl)pyridine scaffold is a key pharmacophore in several kinase inhibitors, as the amino group can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site.
-
Suzuki-Miyaura Coupling: This reaction facilitates the formation of a carbon-carbon bond, allowing for the introduction of various aryl or heteroaryl moieties. This is essential for exploring structure-activity relationships (SAR) and optimizing the inhibitor's potency, selectivity, and pharmacokinetic properties.
The general workflow for utilizing this compound in kinase inhibitor synthesis is depicted below.
Application Example: Synthesis of a PI3K/mTOR Inhibitor Precursor
The 2-amino-4-(trifluoromethyl)pyridine scaffold is a core component of the potent pan-PI3K and mTOR inhibitor, Bimiralisib (PQR309). While the exact synthetic route from this compound is proprietary, a plausible and highly efficient approach involves an initial Buchwald-Hartwig amination to generate the key amine intermediate. This intermediate is then further functionalized to yield the final active pharmaceutical ingredient.
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents, unless otherwise specified.
-
Palladium catalysts and phosphine ligands are often air-sensitive and should be handled accordingly.
-
Reaction progress should be monitored by appropriate analytical techniques, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purification is typically achieved by flash column chromatography on silica gel.
Protocol 1: Synthesis of 2-Amino-6-(trifluoromethyl)pyridine via Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed amination of this compound using an ammonia equivalent, such as benzophenone imine, followed by hydrolysis. Direct amination with ammonia gas can be challenging.
Materials:
-
This compound (1.0 equiv)
-
Benzophenone imine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
2M Hydrochloric Acid
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, sodium tert-butoxide, Pd₂(dba)₃, and BINAP.
-
Evacuate and backfill the tube with nitrogen or argon (repeat three times).
-
Add anhydrous toluene, followed by benzophenone imine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours.
-
Cool the reaction to room temperature. Add 2M HCl and stir vigorously for 1 hour to hydrolyze the imine.
-
Neutralize the mixture with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 2-Amino-6-(trifluoromethyl)pyridine.
| Reactant/Product | Role | Typical Yield |
| This compound | Starting Material | - |
| Benzophenone imine | Ammonia Equivalent | - |
| Pd₂(dba)₃ / BINAP | Catalyst System | - |
| Sodium tert-butoxide | Base | - |
| 2-Amino-6-(trifluoromethyl)pyridine | Product | 75-90% |
Protocol 2: Synthesis of 2-Aryl-6-(trifluoromethyl)pyridine via Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed coupling of this compound with various arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine this compound, the arylboronic acid, and potassium carbonate.
-
Add 1,4-dioxane and water (typically a 4:1 ratio).
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the mixture to 90 °C and stir for 4-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired 2-Aryl-6-(trifluoromethyl)pyridine.
| Arylboronic Acid Partner | Catalyst System | Base | Typical Yield |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 85-95% |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 80-92% |
| 3-Pyridylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 70-85% |
| 4-Pyrimidinylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 65-80% |
Biological Activity Data
The 2-amino-pyridine scaffold, particularly with a trifluoromethyl substitution, is a key component in several potent kinase inhibitors. The following table summarizes representative inhibitory activity for compounds containing this motif, targeting kinases in the PI3K/mTOR pathway.
| Compound Scaffold | Target Kinase | IC₅₀ (nM) | Reference |
| Bimiralisib (PQR309) | PI3Kα | 31 | [1] |
| PI3Kβ | 111 | [1] | |
| PI3Kδ | 34 | [1] | |
| PI3Kγ | 64 | [1] | |
| mTOR | 17 | [1] | |
| Naporafenib (LXH254) | BRAF | <10 | [2] |
| CRAF | <10 | [2] |
Note: The data presented are for compounds containing the 2-amino-(trifluoromethyl)pyridine core but may have additional complex structures. The synthesis of these final compounds involves multiple steps beyond the initial coupling reactions described.
References
Application Notes and Protocols: The Use of 2-Bromo-6-(trifluoromethyl)pyridine in Agrochemical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The trifluoromethylpyridine (TFMP) moiety is a critical structural component in modern agrochemicals, valued for its ability to enhance biological activity, metabolic stability, and lipophilicity.[1] Since 1990, there has been a significant increase in the development of agrochemicals containing the 6-(trifluoromethyl)pyridine substructure.[2] 2-Bromo-6-(trifluoromethyl)pyridine serves as a versatile and essential building block for the synthesis of these complex molecules. Its bromine atom provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the efficient construction of carbon-carbon and carbon-nitrogen bonds. This document provides detailed protocols and application notes for three key transformations of this compound: the Suzuki-Miyaura Coupling, the Buchwald-Hartwig Amination, and the Sonogashira Coupling.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds, allowing for the introduction of diverse aryl and heteroaryl groups onto the pyridine ring. This transformation is fundamental in synthesizing a wide array of agrochemicals.[3][4]
Figure 1: General scheme of the Suzuki-Miyaura coupling reaction.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of various bromopyridines. These conditions serve as an excellent starting point for optimizing reactions with this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yields | Reference |
| Pd(OAc)₂ (2) | None | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | Good to Excellent | [3] |
| Pd(PPh₃)₄ (5) | --- | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | Moderate to Good | [3] |
| Pd₂(dba)₃ (1-1.5) | P(t-Bu)₃ (3-4.5) | KF (3) | 1,4-Dioxane | 110 | Good to Excellent | [3] |
| Pd₂(dba)₃ (2-3) | SPhos (4-6) | K₃PO₄ (2) | Toluene/H₂O | 110 | Good to Excellent | [5] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established methods for the coupling of substituted bromopyridines.[3][6]
Materials:
-
This compound (1.0 mmol)
-
Aryl/heteroaryl boronic acid (1.2 - 1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane, anhydrous (4 mL)
-
Water, degassed (1 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry, oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, and potassium phosphate.
-
Add the palladium catalyst (Pd(OAc)₂) and the SPhos ligand to the flask.
-
Seal the flask with a septum and purge with an inert gas for 15-20 minutes.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Nucleophilic Substitution on 2-Bromo-6-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for nucleophilic substitution reactions on 2-Bromo-6-(trifluoromethyl)pyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of the electron-withdrawing trifluoromethyl group, which activates the pyridine ring for nucleophilic attack. The following sections detail the reaction principles, experimental procedures for substitution with various nucleophiles, and representative data.
Reaction Principle
Nucleophilic substitution on this compound can proceed through two primary pathways:
-
Nucleophilic Aromatic Substitution (SNAr): This is a direct displacement of the bromide by a nucleophile. The reaction is facilitated by the electron-withdrawing trifluoromethyl group, which stabilizes the negatively charged intermediate (Meisenheimer complex). This pathway is common for strong nucleophiles like alkoxides and thiolates.
-
Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig Amination): For less nucleophilic species, particularly amines, a palladium catalyst is often employed to facilitate the carbon-heteroatom bond formation. This reaction proceeds through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.
The choice of reaction pathway depends on the nature of the nucleophile and the desired product.
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
-
Anhydrous solvents and reagents are crucial for the success of these reactions, particularly for palladium-catalyzed couplings.
-
Reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)
This protocol describes a general procedure for the coupling of primary and secondary amines with this compound.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%).
-
Add the base (1.2-2.0 equivalents) and this compound (1.0 equivalent).
-
Seal the Schlenk tube and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent via syringe, followed by the amine (1.1-1.5 equivalents).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: General experimental workflow for the Buchwald-Hartwig amination of this compound.
Protocol 2: Nucleophilic Aromatic Substitution with O-Nucleophiles (Alkoxides/Phenoxides)
This protocol outlines a general procedure for the reaction of this compound with alcohols or phenols to form the corresponding ethers.
Materials:
-
This compound
-
Alcohol or Phenol
-
Base (e.g., NaH, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., DMF, DMSO, THF)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alcohol or phenol (1.1-1.5 equivalents) and the anhydrous solvent.
-
Carefully add the base (1.2-2.0 equivalents) in portions at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 60-120 °C).
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Nucleophilic Aromatic Substitution with S-Nucleophiles (Thiolates)
This protocol provides a general method for the synthesis of 2-thioether-6-(trifluoromethyl)pyridines.
Materials:
-
This compound
-
Thiol
-
Base (e.g., NaH, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., DMF, DMSO, THF)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the thiol (1.1-1.5 equivalents) and the anhydrous solvent.
-
Carefully add the base (1.2-2.0 equivalents) in portions at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature or heat to a moderate temperature (e.g., 50-80 °C) if necessary.
-
Once the reaction is complete, quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables summarize representative reaction conditions and yields for nucleophilic substitution on this compound and closely related substrates.
Table 1: Palladium-Catalyzed Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12 | 85-95 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.4) | Dioxane | 100 | 8 | 90-98 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2.0) | Toluene | 100 | 16 | 80-90 |
| 4 | n-Hexylamine | Pd(OAc)₂ (3) | BINAP (4.5) | NaOtBu (1.5) | THF | 80 | 24 | 75-85 |
Yields are estimated based on typical outcomes for Buchwald-Hartwig amination of similar bromopyridines.
Table 2: Nucleophilic Aromatic Substitution with O- and S-Nucleophiles
| Entry | Nucleophile | Base (equiv) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Sodium Methoxide | - | Methanol | 80 | 12 | 2-Methoxy-6-(trifluoromethyl)pyridine | 70-80 |
| 2 | Phenol | K₂CO₃ (1.5) | DMF | 100 | 6 | 2-Phenoxy-6-(trifluoromethyl)pyridine | 65-75 |
| 3 | Thiophenol | Cs₂CO₃ (1.5) | DMF | 60 | 4 | 2-(Phenylthio)-6-(trifluoromethyl)pyridine | 80-90 |
| 4 | Sodium thiomethoxide | - | DMF | 25 | 2 | 2-(Methylthio)-6-(trifluoromethyl)pyridine | 85-95 |
Yields are estimated based on general reactivity trends for SNAr reactions on electron-deficient halopyridines.
Signaling Pathways and Logical Relationships
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Palladium-catalyzed Buchwald-Hartwig amination reaction.
Decision Tree for Reaction Strategy
Caption: A decision-making workflow for selecting the appropriate reaction protocol.
Application Notes and Protocols: Large-Scale Synthesis and Purification of 2-Bromo-6-(trifluoromethyl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the large-scale synthesis and purification of 2-Bromo-6-(trifluoromethyl)pyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. The trifluoromethyl group enhances metabolic stability and lipophilicity, making this scaffold highly valuable in medicinal chemistry.[1][2]
Large-Scale Synthesis of this compound
The industrial production of this compound can be approached through several synthetic routes. A common strategy involves the bromination of a suitable precursor, such as 2-hydroxy-6-(trifluoromethyl)pyridine. Direct bromination of 2-(trifluoromethyl)pyridine is challenging due to the electron-withdrawing nature of the trifluoromethyl group, which deactivates the pyridine ring towards electrophilic substitution.[3]
Synthesis from 2-Hydroxy-6-(trifluoromethyl)pyridine
This protocol describes the conversion of 2-hydroxy-6-(trifluoromethyl)pyridine to this compound using a brominating agent like phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃).[3]
Experimental Protocol:
-
Reaction Setup: In a suitable glass-lined reactor under an inert nitrogen atmosphere, charge 2-hydroxy-6-(trifluoromethyl)pyridine (1.0 equivalent).
-
Addition of Brominating Agent: Slowly add phosphorus oxybromide (POBr₃) (1.5 - 2.0 equivalents) to the reactor with efficient stirring. The reaction is exothermic and the temperature should be maintained below 60 °C during the addition.
-
Reaction: After the addition is complete, heat the reaction mixture to 100-120 °C and maintain for 4-6 hours. Monitor the reaction progress by HPLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Extraction: Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | 2-hydroxy-6-(trifluoromethyl)pyridine | [4] |
| Brominating Agent | Phosphorus Oxybromide (POBr₃) | Inferred from similar brominations |
| Typical Yield | 80-90% | Inferred from similar reactions |
| Purity (crude) | >90% | Inferred |
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Large-Scale Purification of this compound
Purification of the crude product is essential to meet the high-purity requirements for subsequent applications in drug development. Common large-scale purification methods for pyridine derivatives include distillation and recrystallization.[5][6]
Purification by Vacuum Distillation
Experimental Protocol:
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum operation.
-
Charging the Still: Charge the crude this compound into the distillation flask.
-
Distillation: Gradually reduce the pressure and slowly heat the flask. Collect the fractions at the appropriate boiling point and pressure. The boiling point of this compound is approximately 175-177 °C at atmospheric pressure.
-
Analysis: Analyze the purity of the collected fractions by GC or HPLC.
Purification by Recrystallization
Experimental Protocol:
-
Solvent Selection: Choose a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexane) is often effective.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Crystallization: Slowly cool the solution to induce crystallization. The cooling rate can influence crystal size and purity.
-
Isolation: Isolate the purified crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified product under vacuum.
Quantitative Data for Purified Product:
| Parameter | Value | Reference |
| Purity (after distillation/recrystallization) | >98% | [7] |
| Melting Point | 48-52 °C | [7] |
| Appearance | White to off-white solid |
Purification Workflow Diagram:
Caption: General workflow for the purification of this compound.
Downstream Applications: Cross-Coupling Reactions
This compound is a versatile intermediate for introducing the 6-(trifluoromethyl)pyridyl moiety into target molecules via cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[8][9]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between this compound and various boronic acids or esters.[9]
General Protocol:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equivalent), the desired boronic acid (1.1-1.5 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equivalents).
-
Catalyst Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and a suitable ligand if necessary.
-
Solvent and Degassing: Add a solvent system (e.g., dioxane/water, toluene) and degas the mixture by bubbling with an inert gas.
-
Reaction: Heat the reaction mixture to 80-100 °C until the starting material is consumed.
-
Work-up and Purification: Perform an aqueous work-up followed by purification of the product by column chromatography or recrystallization.
Suzuki-Miyaura Coupling Pathway Diagram:
Caption: Simplified pathway for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is used to form carbon-nitrogen bonds between this compound and a wide range of primary or secondary amines.[8][10]
General Protocol:
-
Reaction Setup: Combine this compound (1.0 equivalent), the desired amine (1.1-1.5 equivalents), and a strong base (e.g., NaOt-Bu, K₃PO₄).
-
Catalyst and Ligand: Add a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., XPhos, SPhos).
-
Solvent: Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).
-
Reaction: Heat the mixture under an inert atmosphere until the reaction is complete.
-
Work-up and Purification: Quench the reaction, perform an aqueous work-up, and purify the product by chromatography or crystallization.
Buchwald-Hartwig Amination Pathway Diagram:
Caption: Simplified pathway for the Buchwald-Hartwig amination reaction.
References
- 1. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE | 34486-06-1 [chemicalbook.com]
- 5. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 6. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
- 7. 189278-27-1 this compound AKSci V1374 [aksci.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for NMR Characterization of 2-Bromo-6-(trifluoromethyl)pyridine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-(trifluoromethyl)pyridine is a versatile building block in medicinal chemistry and materials science. The presence of a bromine atom at the 2-position and a strong electron-withdrawing trifluoromethyl group at the 6-position makes the pyridine ring susceptible to a variety of synthetic transformations. This application note provides detailed protocols and Nuclear Magnetic Resonance (NMR) characterization data for common reaction products of this compound, including those from Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and nucleophilic aromatic substitution. Understanding the NMR spectral characteristics of these products is crucial for reaction monitoring, structural confirmation, and purity assessment.
Key Reaction Pathways of this compound
The reactivity of this compound allows for the facile introduction of various substituents at the 2-position. The general reaction scheme is presented below.
Reaction pathways of this compound.
Experimental Protocols and NMR Characterization
The following sections provide detailed experimental protocols for key reactions of this compound and the corresponding NMR characterization of the expected products. The NMR data is presented in tabular format for clarity and ease of comparison.
Suzuki-Miyaura Coupling: Synthesis of 2-Phenyl-6-(trifluoromethyl)pyridine
This protocol describes the palladium-catalyzed cross-coupling of this compound with phenylboronic acid.
Experimental Protocol:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 226 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 35 mg).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield 2-Phenyl-6-(trifluoromethyl)pyridine.
NMR Data for 2-Phenyl-6-(trifluoromethyl)pyridine:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | 8.10 - 8.05 | m | - | 2H, Phenyl-H |
| 7.90 | t | 7.8 | 1H, Pyridine-H4 | |
| 7.75 | d | 7.7 | 1H, Pyridine-H3 | |
| 7.60 | d | 7.9 | 1H, Pyridine-H5 | |
| 7.55 - 7.45 | m | - | 3H, Phenyl-H | |
| ¹³C NMR | 158.0 | s | - | Pyridine-C2 |
| 148.5 (q) | q | 34.5 | Pyridine-C6 | |
| 138.5 | s | - | Phenyl-Cipso | |
| 138.0 | s | - | Pyridine-C4 | |
| 130.0 | s | - | Phenyl-Cpara | |
| 129.2 | s | - | Phenyl-Cortho/meta | |
| 128.8 | s | - | Phenyl-Cortho/meta | |
| 124.0 (q) | q | 273.0 | -CF₃ | |
| 121.0 | s | - | Pyridine-C5 | |
| 118.5 | s | - | Pyridine-C3 | |
| ¹⁹F NMR | -68.5 | s | - | -CF₃ |
Buchwald-Hartwig Amination: Synthesis of 2-(N-Phenylamino)-6-(trifluoromethyl)pyridine
This protocol details the palladium-catalyzed amination of this compound with aniline.
Experimental Protocol:
-
In a glovebox, add Pd₂(dba)₃ (0.02 mmol, 18 mg), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol, 23 mg), and sodium tert-butoxide (1.4 mmol, 135 mg) to an oven-dried Schlenk tube.
-
Add this compound (1.0 mmol, 226 mg) and aniline (1.2 mmol, 112 mg).
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
NMR Data for 2-(N-Phenylamino)-6-(trifluoromethyl)pyridine:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | 8.50 | br s | - | 1H, -NH- |
| 7.65 | t | 7.9 | 1H, Pyridine-H4 | |
| 7.60 | d | 8.5 | 2H, Phenyl-H | |
| 7.35 | t | 7.8 | 2H, Phenyl-H | |
| 7.10 | t | 7.4 | 1H, Phenyl-H | |
| 7.00 | d | 7.3 | 1H, Pyridine-H5 | |
| 6.80 | d | 8.5 | 1H, Pyridine-H3 | |
| ¹³C NMR | 156.0 | s | - | Pyridine-C2 |
| 146.0 (q) | q | 34.0 | Pyridine-C6 | |
| 141.0 | s | - | Phenyl-Cipso | |
| 139.0 | s | - | Pyridine-C4 | |
| 129.5 | s | - | Phenyl-Cortho/meta | |
| 124.2 (q) | q | 272.5 | -CF₃ | |
| 123.0 | s | - | Phenyl-Cpara | |
| 121.0 | s | - | Phenyl-Cortho/meta | |
| 114.0 | s | - | Pyridine-C5 | |
| 108.0 | s | - | Pyridine-C3 | |
| ¹⁹F NMR | -68.0 | s | - | -CF₃ |
Sonogashira Coupling: Synthesis of 2-(Phenylethynyl)-6-(trifluoromethyl)pyridine
This protocol outlines the synthesis of 2-(Phenylethynyl)-6-(trifluoromethyl)pyridine via Sonogashira coupling.
Experimental Protocol:
-
To a Schlenk flask, add this compound (1.0 mmol, 226 mg), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 8 mg).
-
Evacuate and backfill with an inert gas.
-
Add anhydrous triethylamine (5 mL) and phenylacetylene (1.1 mmol, 112 mg).
-
Stir the reaction mixture at room temperature for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the mixture through Celite and wash the pad with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
NMR Data for 2-(Phenylethynyl)-6-(trifluoromethyl)pyridine:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | 7.85 | t | 7.8 | 1H, Pyridine-H4 |
| 7.65 - 7.60 | m | - | 3H, Pyridine-H3 and Phenyl-H | |
| 7.50 | d | 7.8 | 1H, Pyridine-H5 | |
| 7.45 - 7.35 | m | - | 3H, Phenyl-H | |
| ¹³C NMR | 148.8 (q) | q | 35.0 | Pyridine-C6 |
| 144.0 | s | - | Pyridine-C2 | |
| 138.2 | s | - | Pyridine-C4 | |
| 132.0 | s | - | Phenyl-Cortho/meta | |
| 129.5 | s | - | Phenyl-Cpara | |
| 128.8 | s | - | Phenyl-Cortho/meta | |
| 126.5 | s | - | Pyridine-C3 | |
| 124.0 (q) | q | 273.5 | -CF₃ | |
| 122.0 | s | - | Phenyl-Cipso | |
| 121.5 | s | - | Pyridine-C5 | |
| 92.0 | s | - | -C≡C- | |
| 88.0 | s | - | -C≡C- | |
| ¹⁹F NMR | -68.2 | s | - | -CF₃ |
Nucleophilic Aromatic Substitution: Synthesis of 2-Methoxy-6-(trifluoromethyl)pyridine
This protocol describes the substitution of the bromine atom with a methoxy group.
Experimental Protocol:
-
To a solution of this compound (1.0 mmol, 226 mg) in anhydrous methanol (10 mL), add sodium methoxide (1.5 mmol, 81 mg).
-
Heat the reaction mixture to reflux and stir for 6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography if necessary.
NMR Data for 2-Methoxy-6-(trifluoromethyl)pyridine:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | 7.70 | t | 7.9 | 1H, Pyridine-H4 |
| 7.10 | d | 7.5 | 1H, Pyridine-H5 | |
| 6.95 | d | 8.3 | 1H, Pyridine-H3 | |
| 4.00 | s | - | 3H, -OCH₃ | |
| ¹³C NMR | 164.0 | s | - | Pyridine-C2 |
| 147.0 (q) | q | 34.0 | Pyridine-C6 | |
| 140.0 | s | - | Pyridine-C4 | |
| 124.5 (q) | q | 273.0 | -CF₃ | |
| 115.0 | s | - | Pyridine-C5 | |
| 110.0 | s | - | Pyridine-C3 | |
| 54.0 | s | - | -OCH₃ | |
| ¹⁹F NMR | -68.8 | s | - | -CF₃ |
Experimental Workflow for Synthesis and NMR Characterization
The general workflow from reaction setup to NMR analysis is crucial for obtaining reliable and reproducible results.
General experimental workflow.
Interpreting NMR Spectra of Reaction Products
The interpretation of the NMR spectra is key to confirming the successful transformation of this compound.
Logic of NMR data interpretation.
Conclusion
This application note provides a practical guide for the synthesis and NMR characterization of key reaction products derived from this compound. The detailed protocols and tabulated NMR data serve as a valuable resource for chemists in the pharmaceutical and materials science industries, facilitating efficient and accurate structural elucidation of novel pyridine-based compounds. The provided workflows and interpretation logic aim to streamline the process from synthesis to analysis.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for Electron-Deficient Pyridines
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions for electron-deficient pyridines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address specific issues you may encounter.
Q1: Why is my Suzuki coupling reaction with an electron-deficient pyridine resulting in a low or no yield?
A1: Low yields with these substrates are common and can stem from several factors:
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species and halting the catalytic cycle.[1] This is a well-documented challenge, particularly with 2-halopyridines.
-
Difficult Oxidative Addition: The carbon-halogen bond in electron-deficient pyridines, especially the C-Cl bond, is strong and can make the initial oxidative addition step of the catalytic cycle challenging.[1]
-
Slow Transmetalation: The transfer of the electron-deficient pyridyl group from the boronic acid or its derivative to the palladium complex can be sluggish.[2]
-
Protodeboronation: Pyridylboronic acids are susceptible to a side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases.[3]
Q2: I am observing significant amounts of my starting halopyridine being converted to pyridine (dehalogenation). How can I prevent this?
A2: Dehalogenation is a common side reaction. Here are some strategies to minimize it:
-
Optimize Reaction Time and Temperature: Prolonged reaction times and high temperatures can sometimes promote dehalogenation. Try to run the reaction for the minimum time necessary for product formation.
-
Choice of Base and Solvent: The choice of base and solvent can influence the rate of dehalogenation. Screening different bases may be necessary. Ensure your solvents are high purity and not a source of hydrides (e.g., some alcohols).[2]
-
Protecting Groups: In some cases, protecting the pyridine nitrogen can prevent side reactions, though this adds extra steps to your synthesis.
Q3: Homocoupling of my boronic acid is a major byproduct. What are the primary causes and solutions?
A3: Homocoupling (the coupling of two boronic acid molecules) is often caused by the presence of oxygen in the reaction mixture.[3]
-
Thorough Degassing: It is crucial to rigorously degas your solvents and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[4]
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂ that require in-situ reduction.[3]
Q4: How do I choose the right catalyst system (palladium precursor and ligand) for my electron-deficient pyridine?
A4: The choice of the catalyst system is critical for success. For challenging substrates like electron-deficient chloropyridines, standard catalysts like Pd(PPh₃)₄ may be ineffective.[1][3]
-
Bulky, Electron-Rich Ligands: Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often the ligands of choice.[1] Their steric bulk and electron-donating properties facilitate the oxidative addition and reductive elimination steps and can prevent catalyst deactivation.[1]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors and have proven to be highly effective.[1] Pre-formed catalysts like PEPPSI™-IPr are commercially available and often give excellent results.[1]
Q5: What is the role of the base, and which one should I choose?
A5: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[3][5] The choice of base can significantly impact the reaction yield.
-
Common Bases: Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are widely used.[4][5]
-
Base Strength and Solubility: The optimal base is often dependent on the specific substrates and solvent system. For difficult couplings, a stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases.[3][6] It is recommended to screen a few different bases to find the best one for your specific reaction.
Q6: Should I use a boronic acid, a boronic ester (e.g., pinacol ester), or a trifluoroborate salt?
A6: While boronic acids are commonly used, they are prone to protodeboronation.[3]
-
Boronic Esters and Trifluoroborates: Pinacol esters and trifluoroborate salts are generally more stable than their corresponding boronic acids and can be used to circumvent the issue of protodeboronation.[3][7] They tend to release the boronic acid slowly into the reaction mixture, keeping its concentration low and minimizing side reactions.
Data Presentation
The following tables summarize quantitative data for the Suzuki-Miyaura coupling of electron-deficient pyridines under various conditions.
Table 1: Comparison of Ligands for the Suzuki Coupling of 2-Chloropyridine with Phenylboronic Acid
| Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| XPhos | K₃PO₄ | t-AmylOH | 100 | 16 | 98 |
| RuPhos | K₃PO₄ | t-AmylOH | 100 | 12 | 97 |
| PEPPSI-IPr | K₂CO₃ | Dioxane/H₂O | 80 | 4 | 92 |
| [(IPr)Pd(allyl)Cl] | K₂CO₃ | Dioxane/H₂O | 80 | 2 | 96 |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
Data compiled from various sources. Conditions may vary slightly between experiments.[1]
Table 2: Comparison of Bases for the Suzuki Coupling of 2-Bromo-4-methylpyridine with Phenylboronic Acid
| Base | Catalyst System | Solvent | Temp. (°C) | Yield (%) |
| K₂CO₃ | Pd(dppf)Cl₂ | Dioxane/H₂O | 80-120 | 81[5] |
| Na₂CO₃ | Pd(PPh₃)₄ | Toluene/EtOH/H₂O | Reflux | 98 (on a similar substrate)[5] |
| K₃PO₄ | Pd(PPh₃)₄ | 1,4-Dioxane | 70-80 | Good (exact % not specified)[8] |
| Cs₂CO₃ | Pd(OAc)₂/SPhos | 1,4-Dioxane/H₂O | 100 | High (exact % not specified)[9] |
Note: The data is compiled from different sources with varying reaction conditions. Direct comparison of yields should be interpreted with caution.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a 2-Chloropyridine using a Buchwald Ligand (e.g., XPhos)
Materials:
-
2-Chloropyridine derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (4 mL)
-
Water (0.4 mL)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2-chloropyridine derivative, arylboronic acid, and potassium phosphate.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Under the inert atmosphere, add the palladium(II) acetate and XPhos ligand.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel.[1]
Protocol 2: General Procedure for Suzuki Coupling of a 2-Chloropyridine using an NHC Precatalyst (e.g., PEPPSI™-IPr)
Materials:
-
2-Chloropyridine derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
PEPPSI™-IPr catalyst (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add the 2-chloropyridine derivative, arylboronic acid, potassium carbonate, and PEPPSI™-IPr catalyst.
-
Seal the vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS. Reactions with NHC catalysts are often faster, typically complete within 2-8 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.[1]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10]
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.
Caption: A decision tree for troubleshooting low yields in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 2-Bromo-6-(trifluoromethyl)pyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 2-bromo-6-(trifluoromethyl)pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent synthetic route is the Sandmeyer reaction, starting from 2-amino-6-(trifluoromethyl)pyridine. This involves the diazotization of the amino group followed by a copper(I) bromide-mediated substitution.[1][2]
Q2: What are the primary side reactions to be aware of during the Sandmeyer reaction for this synthesis?
A2: The main side reactions include the formation of 2-hydroxy-6-(trifluoromethyl)pyridine through the reaction of the diazonium salt with water, and the formation of 6,6'-bis(trifluoromethyl)-2,2'-bipyridine via a radical-mediated coupling of two pyridine radicals.[1]
Q3: How does the electron-withdrawing trifluoromethyl group affect the synthesis?
A3: The strong electron-withdrawing nature of the trifluoromethyl group deactivates the pyridine ring, which can make the initial diazotization of the amino group more challenging compared to electron-rich anilines. This deactivation, however, can also help to suppress some unwanted electrophilic aromatic substitution side reactions.
Q4: What purification methods are most effective for isolating this compound?
A4: Common purification techniques include distillation, crystallization, and column chromatography. The choice of method depends on the scale of the reaction and the nature of the impurities. Due to the potential for co-distillation of impurities with similar boiling points, a combination of methods may be necessary for achieving high purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete Diazotization | Ensure the complete dissolution of 2-amino-6-(trifluoromethyl)pyridine in the acidic medium before adding sodium nitrite. Maintain a low temperature (0-5 °C) throughout the addition of sodium nitrite to prevent premature decomposition of the diazonium salt. Use a slight excess of sodium nitrite. | Improved conversion of the starting material to the diazonium salt, leading to a higher yield of the final product. |
| Decomposition of Diazonium Salt | Work at low temperatures (0-5 °C) during the entire process until the copper(I) bromide is added. Use the diazonium salt solution immediately after its preparation. | Minimized formation of 2-hydroxy-6-(trifluoromethyl)pyridine and other degradation products. |
| Inefficient Bromination | Ensure the use of freshly prepared and active copper(I) bromide. Use a stoichiometric amount or a slight excess of CuBr. Ensure vigorous stirring to maintain a good suspension of the copper salt. | Enhanced conversion of the diazonium salt to the desired bromo-pyridine derivative. |
Issue 2: Presence of Significant Impurities
| Impurity | Identification | Mitigation Strategies |
| 2-Hydroxy-6-(trifluoromethyl)pyridine | Characterized by its higher polarity compared to the product on TLC and a distinct set of signals in ¹H and ¹⁹F NMR. Can be confirmed by mass spectrometry. | Maintain low temperatures during diazotization and Sandmeyer reaction. Minimize the amount of water in the reaction mixture where possible. |
| 6,6'-bis(trifluoromethyl)-2,2'-bipyridine | Appears as a less polar spot on TLC. Can be identified by its characteristic symmetric NMR spectrum and a molecular ion peak in the mass spectrum corresponding to the dimer. | Use a sufficient amount of copper(I) bromide to efficiently trap the aryl radical. Avoid excessively high temperatures during the Sandmeyer reaction. |
| Unreacted 2-Amino-6-(trifluoromethyl)pyridine | Can be detected by TLC or LC-MS. | Ensure complete diazotization by following the steps outlined in Issue 1. |
Experimental Protocols
Key Experiment: Sandmeyer Bromination of 2-Amino-6-(trifluoromethyl)pyridine
Materials:
-
2-Amino-6-(trifluoromethyl)pyridine
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) bromide
-
Ice
-
Sodium hydroxide solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-6-(trifluoromethyl)pyridine in 48% hydrobromic acid, maintaining the temperature at 0-5 °C with an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide mixture with vigorous stirring. Nitrogen gas evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and neutralize with a sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Synthesis Pathway and Major Side Reactions
Caption: Main synthesis pathway and formation of major side products.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow to diagnose and resolve low product yield.
References
Technical Support Center: Purification of Trifluoromethylated Pyridine Compounds
Welcome to the Technical Support Center for the Purification of Trifluoromethylated Pyridine Compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this important class of molecules.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of trifluoromethylated pyridine compounds in a question-and-answer format, providing explanations and actionable solutions.
Q1: I am getting a low recovery of my trifluoromethylated pyridine compound after silica gel column chromatography. What are the likely causes and how can I improve the yield?
A1: Low recovery during silica gel chromatography is a common issue and can stem from several factors related to the properties of your trifluoromethylated pyridine compound.
-
High Polarity: The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups on the silica surface, leading to irreversible adsorption or significant tailing and smearing of the compound down the column.
-
Compound Instability: Although the trifluoromethyl group is generally stable, prolonged exposure to the acidic silica gel surface can potentially lead to degradation of sensitive compounds.[1]
-
Inappropriate Solvent System: The choice of eluent is critical. If the solvent system is not polar enough, your compound will not move from the origin. Conversely, if it is too polar, it will elute too quickly with impurities.
Troubleshooting Steps:
-
TLC Analysis First: Before every column, perform a thorough TLC analysis using different solvent systems to find an optimal mobile phase that gives your desired compound an Rf value between 0.2 and 0.4.
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it with a base. A common method is to use a solvent system containing a small amount of triethylamine (e.g., 0.1-1%) or by using commercially available deactivated silica gel.
-
Use a Different Stationary Phase: If your compound is particularly basic, consider using a more inert stationary phase like alumina (neutral or basic) or a polymer-based column.
-
Flash Chromatography: Minimize the time your compound spends on the column by using flash chromatography, which employs pressure to increase the flow rate.
-
Check for Precipitation: Ensure your compound is fully dissolved in the loading solvent and does not precipitate on the column.
Q2: My purified trifluoromethylated pyridine compound is still contaminated with a closely-eluting impurity. How can I improve the separation?
A2: Co-elution of impurities with similar polarity to your target compound is a frequent challenge in chromatography.
Troubleshooting Steps:
-
Optimize the Solvent System:
-
Try Different Solvent Mixtures: Experiment with different solvent systems on a TLC plate. Sometimes, switching one of the solvents in your mobile phase (e.g., from ethyl acetate/hexane to dichloromethane/methanol) can significantly alter the selectivity of the separation.[2]
-
Use a Gradient Elution: Instead of an isocratic (constant solvent mixture) elution, a shallow solvent gradient can effectively separate compounds with close Rf values.
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching the stationary phase can provide a different separation mechanism. For example, if you are using silica gel, consider reverse-phase (C18) chromatography, which separates compounds based on hydrophobicity rather than polarity.
-
Consider a Multi-Step Purification Strategy: It may be more efficient to use a combination of purification techniques. For instance, an initial acid-base extraction could remove acidic or basic impurities, followed by column chromatography. Alternatively, recrystallization after an initial chromatographic pass can significantly enhance purity.
Q3: I am attempting to purify my solid trifluoromethylated pyridine by recrystallization, but it is "oiling out" or I have very low recovery. What should I do?
A3: "Oiling out" occurs when a compound comes out of solution as a liquid rather than forming crystals, often because the solution is supersaturated at a temperature above the compound's melting point. Low recovery can be due to the compound being too soluble in the chosen solvent even at low temperatures, or using too much solvent.
Troubleshooting Steps for Oiling Out:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to reduce the saturation level.
-
Slow Cooling: Allow the solution to cool very slowly. Rapid cooling often promotes oil formation. You can insulate the flask to slow down the cooling process.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.[3]
-
Add a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to induce crystallization.
Troubleshooting Steps for Low Recovery:
-
Minimize the Amount of Hot Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve your compound. Any excess solvent will retain more of your compound in solution upon cooling.
-
Choose a Different Solvent or Solvent System: The ideal recrystallization solvent is one in which your compound has high solubility at high temperatures and low solubility at low temperatures. You may need to screen several solvents or use a two-solvent system.[4] In a two-solvent system, you dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Then, heat the solution until it becomes clear again and allow it to cool slowly.[5]
-
Thoroughly Cool the Solution: Ensure the solution is cooled sufficiently, typically in an ice bath, to maximize the precipitation of your compound.
Q4: I am concerned about the stability of the trifluoromethyl group during purification. Can it be hydrolyzed?
A4: The trifluoromethyl (-CF3) group is generally considered to be chemically robust and stable. However, under certain harsh conditions, it can undergo hydrolysis to a carboxylic acid (-COOH) group.[1]
Conditions to Avoid:
-
Strong Basic Conditions: Prolonged exposure to strong bases, especially at elevated temperatures, can lead to the hydrolysis of the -CF3 group.[1]
-
Strong Acidic Conditions: While less common, highly acidic conditions, particularly with heating, may also promote hydrolysis.[3]
Recommendations:
-
When performing acid-base extractions, use dilute acids and bases and minimize the contact time.
-
During chromatography, if using basic modifiers like triethylamine, use the minimum effective amount.
-
Avoid unnecessarily high temperatures during all purification steps.
If you suspect hydrolysis has occurred, you can often detect the formation of the corresponding carboxylic acid by LC-MS or by observing a change in the compound's solubility and chromatographic behavior (the carboxylic acid will be significantly more polar).
Frequently Asked Questions (FAQs)
Q: What are some good starting solvent systems for TLC and column chromatography of trifluoromethylated pyridines?
A: The polarity of trifluoromethylated pyridines can vary widely depending on other substituents. A good starting point for TLC analysis is a 1:1 mixture of a non-polar and a moderately polar solvent, such as hexane/ethyl acetate. Based on the initial Rf value, you can adjust the solvent ratio.
| Compound Class | Typical Solvent System (v/v) | Expected Rf Range |
| Non-polar to Moderately Polar | 5-30% Ethyl Acetate in Hexane | 0.2 - 0.5 |
| Moderately Polar | 30-70% Ethyl Acetate in Hexane | 0.2 - 0.5 |
| Polar | 5-15% Methanol in Dichloromethane | 0.2 - 0.5 |
Note: These are general guidelines. The optimal solvent system must be determined experimentally for each specific compound.
Illustrative Examples from Literature:
| Compound | Solvent System (v/v) | Purification Method | Rf Value |
| 6-Methyl-2-phenyl-3-(trifluoromethyl)piperidine | Petroleum Ether / Ethyl Acetate (gradient) | Column Chromatography | ~0.3 (final eluent) |
| 6-Ethyl-2-phenyl-3-(trifluoromethyl)pyridine | Petroleum Ether / Ethyl Acetate = 20/1 | Column Chromatography | 0.50 |
| 2-(Pyridin-3-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one | 70% Ethyl Acetate in Hexane | Column Chromatography | Not Specified |
| 5-Methyl-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one | 25% Ethyl Acetate in Hexane | Column Chromatography | Not Specified |
Q: What are some suitable solvents for the recrystallization of trifluoromethylated pyridines?
A: The choice of recrystallization solvent is highly dependent on the specific structure of your compound. Solubility data for 2-chloro-3-(trifluoromethyl)pyridine provides a useful example of how solubility changes with temperature in different solvents.
Solubility of 2-Chloro-3-(trifluoromethyl)pyridine in Various Solvents (Mole Fraction, x) [6]
| Temperature (K) | Ethyl Acetate | n-Butanol | 2-Propanol |
| 273.15 | 0.3951 | 0.1449 | 0.1678 |
| 283.15 | 0.5104 | 0.2308 | 0.2597 |
| 293.15 | 0.6567 | 0.3480 | 0.4005 |
| 303.15 | 0.8227 | 0.5002 | Not Specified |
Data from Wang, L., et al. (2019). This data indicates that for 2-chloro-3-(trifluoromethyl)pyridine, all three solvents show a significant increase in solubility with temperature, making them potentially good candidates for recrystallization.
General Solvent Selection Guide for Recrystallization: [4][7]
| Compound Polarity | Good Solvents (for dissolving when hot) | Poor Solvents (for inducing precipitation) |
| Non-polar | Toluene, Hexane, Heptane | Methanol, Water |
| Moderately Polar | Ethyl Acetate, Dichloromethane, Acetone | Hexane, Pentane, Diethyl Ether |
| Polar | Methanol, Ethanol, Water, Acetonitrile | Diethyl Ether, Toluene, Hexane |
Q: Can I use distillation to purify my trifluoromethylated pyridine?
A: Yes, distillation is a viable purification method for thermally stable, liquid trifluoromethylated pyridines, especially for removing non-volatile impurities. It is particularly useful for large-scale purifications. For example, 2-chloro-4-trifluoromethylpyridine can be purified by vacuum distillation.[8]
Key Considerations:
-
Thermal Stability: Ensure your compound does not decompose at its boiling point. If it is sensitive, vacuum distillation is recommended to lower the boiling point.
-
Boiling Point Differences: Distillation is most effective when there is a significant difference in boiling points between your compound and the impurities.
-
Azeotropes: Be aware of the potential for azeotrope formation with residual solvents, which can complicate the purification.
Experimental Protocols
General Protocol for Purification by Silica Gel Flash Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol).
-
Identify a solvent system that gives your desired product an Rf value of approximately 0.2-0.4 and good separation from impurities.
-
-
Column Packing:
-
Choose an appropriately sized column for the amount of crude material you are purifying (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles or cracks.
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of the column eluent or a more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with the solvent system determined from your TLC analysis.
-
If using a gradient, gradually increase the polarity of the eluent.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing your pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified compound under high vacuum to remove any residual solvent.
-
General Protocol for Recrystallization
-
Solvent Selection:
-
In small test tubes, test the solubility of a small amount of your crude material in various solvents at room temperature and upon heating.
-
The ideal solvent will dissolve your compound when hot but not at room temperature.
-
-
Dissolution:
-
Place the crude material in an Erlenmeyer flask.
-
Add the minimum amount of the chosen solvent to the flask and heat the mixture to boiling with stirring or swirling. Continue adding small portions of hot solvent until the compound is completely dissolved.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Allow the crystals to dry on the filter funnel under vacuum, and then transfer them to a watch glass or vial to dry completely, preferably under high vacuum.
-
Visualizations
Caption: A general experimental workflow for the purification of trifluoromethylated pyridine compounds.
Caption: A troubleshooting workflow for addressing low yield in purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Crossmark [crossmark.crossref.org]
- 3. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
Technical Support Center: Improving Yield in Palladium-Catalyzed Reactions with 2-Bromo-6-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed cross-coupling reactions involving 2-Bromo-6-(trifluoromethyl)pyridine. This electron-deficient substrate presents unique challenges, and this guide is designed to help you navigate them to achieve higher yields and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why am I getting low to no yield in my cross-coupling reaction with this compound?
A1: Low yields with this substrate are a common issue and can stem from several factors. The electron-withdrawing nature of the trifluoromethyl group and the pyridine ring can deactivate the palladium catalyst. Additionally, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition, a phenomenon often referred to as the "2-pyridyl problem".[1][2] Key areas to investigate include:
-
Catalyst Deactivation: The pyridine nitrogen can bind to the palladium, forming inactive species.[1] The use of bulky, electron-rich phosphine ligands can mitigate this by sterically shielding the palladium.
-
Inefficient Oxidative Addition: The C-Br bond of this electron-deficient pyridine may be more challenging to activate. More active catalyst systems or higher temperatures may be required.
-
Slow Transmetalation/Reductive Elimination: The electronic properties of the substrate can affect these key steps in the catalytic cycle.
Q2: I'm observing significant side products. What are they and how can I prevent them?
A2: Common side reactions in palladium-catalyzed couplings include homocoupling of the coupling partner (e.g., boronic acid in Suzuki reactions) and hydrodehalogenation (replacement of the bromine with a hydrogen atom).[2]
-
Homocoupling: This is often caused by the presence of oxygen.[1] Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere. Using a Pd(0) precatalyst instead of a Pd(II) source can also minimize this.[3]
-
Hydrodehalogenation: This can occur if the catalytic cycle is stalled. Optimizing the ligand and base combination to promote the desired cross-coupling pathway can suppress this side reaction.[4]
Q3: How do I choose the optimal catalyst, ligand, base, and solvent for this substrate?
A3: The choice of reagents is critical for this challenging substrate.
-
Catalyst/Ligand: Electron-rich and sterically hindered phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos), are often effective for electron-deficient aryl bromides.[5][6] These ligands can accelerate the rate-determining oxidative addition and reductive elimination steps.[5]
-
Base: The choice of base is crucial and depends on the specific reaction. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases.[3][4] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[7][8]
-
Solvent: Aprotic polar solvents such as dioxane, toluene, or THF are generally good choices.[3][4] The solvent should be anhydrous and degassed.
Troubleshooting Guides
Issue 1: Low or No Product Yield
This is the most common problem encountered. The following workflow can help diagnose and solve the issue.
Caption: Troubleshooting workflow for low product yield.
Issue 2: Significant Side Product Formation
If you are isolating byproducts instead of your desired product, consider the following:
-
Hydrodehalogenation: This suggests that the oxidative addition is occurring, but the subsequent steps are slow.
-
Solution: Use a bulkier, more electron-rich ligand to accelerate reductive elimination.[4] Optimize the base and temperature; sometimes a weaker base or lower temperature can disfavor this pathway.
-
-
Homocoupling of Boronic Acid (Suzuki): This is typically due to the presence of oxygen.
-
Glaser Coupling (Sonogashira): Homocoupling of the terminal alkyne.
-
Solution: This is often promoted by the copper co-catalyst. Running the reaction under copper-free conditions or using an appropriate amine base can minimize this.
-
Data Presentation
The following tables summarize reaction conditions for various palladium-catalyzed reactions. Note that data for the exact substrate this compound is limited in comparative studies. Therefore, data from structurally similar substrates (e.g., other 2-bromopyridines) is included to provide a strong starting point for optimization.
Table 1: Suzuki-Miyaura Coupling Conditions for 2-Bromopyridine Analogues
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Typical Yield |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | Moderate to High[1] |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (4.5) | KF (3) | 1,4-Dioxane | 110 | Good to Excellent[9] |
| Pd(dppf)Cl₂ (3) | --- | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 90 | Moderate to Good[4] |
| XPhos Pd G3 (2) | --- | K₃PO₄ (2) | THF/H₂O | 80 | High to Excellent[1] |
Table 2: Buchwald-Hartwig Amination Conditions for 2-Bromopyridine Analogues
| Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Typical Yield |
| Pd₂(dba)₃ (2) | XPhos (4.4) | NaOtBu (1.4) | Toluene | 110 | Good to Excellent[4] |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | Good[10] |
| BrettPhos precat. (2) | --- | LiHMDS (2.0) | THF | 65 | Good to Excellent[7] |
| RuPhos precat. (2) | --- | LiHMDS (2.0) | THF | 65 | High to Excellent[7] |
Table 3: Sonogashira Coupling Conditions for Bromo-heteroarenes
| Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Typical Yield |
| Pd(PPh₃)₄ (5) | 5 | Et₃N | THF | Room Temp. | Good |
| Pd(PPh₃)₂Cl₂ (2) | 4 | i-Pr₂NH | Toluene | 60 | Good to Excellent |
| Pd(OAc)₂ (2.5) | 5 | Et₃N | DMF | 100 | High to Excellent[11] |
| [DTBNpP]Pd(crotyl)Cl (2.5) | --- (Copper-Free) | TMP | DMSO | Room Temp. | Excellent[10] |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times. Reagents can be toxic and/or flammable.
General Experimental Workflow
Caption: General experimental workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for the specific boronic acid used.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2-1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4.4 mol%)
-
K₃PO₄ (finely ground, 3.0 equiv)
-
Anhydrous 1,4-dioxane
-
-
Procedure:
-
To a flame-dried Schlenk tube, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, weigh Pd₂(dba)₃ and SPhos and add them to the Schlenk tube.
-
Seal the tube, then evacuate and backfill with argon or nitrogen (repeat this cycle three times).
-
Add anhydrous, degassed 1,4-dioxane via syringe (to achieve a concentration of ~0.1 M with respect to the limiting reagent).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Buchwald-Hartwig Amination
This protocol is adapted for a primary or secondary amine coupling partner.
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, the XPhos Pd G3 precatalyst, and NaOtBu to an oven-dried Schlenk tube.
-
Seal the tube, remove from the glovebox (if used), and add anhydrous, degassed toluene via syringe.
-
Add the amine via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.[8]
-
Protocol 3: Sonogashira Coupling (Copper-Free)
This protocol minimizes the risk of alkyne homocoupling.
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous THF
-
-
Procedure:
-
To a flame-dried Schlenk tube, add Pd(PPh₃)₄ and this compound.
-
Seal the tube, then evacuate and backfill with argon or nitrogen (3x).
-
Add anhydrous, degassed THF, followed by the terminal alkyne and DIPEA via syringe.
-
Stir the reaction at room temperature or heat to 50-60 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by column chromatography on silica gel.
-
Mandatory Visualizations
General Palladium Cross-Coupling Catalytic Cycle
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. fishersci.co.uk [fishersci.co.uk]
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Bromo-6-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for the successful cross-coupling of 2-Bromo-6-(trifluoromethyl)pyridine. This electron-deficient heteroaryl halide presents unique challenges, including potential catalyst inhibition by the pyridine nitrogen and the influence of the strong electron-withdrawing trifluoromethyl group. This guide will help you navigate these challenges to achieve optimal results in your Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
General Considerations
Cross-coupling reactions with this compound require careful selection of catalysts, ligands, and reaction conditions to overcome the inherent challenges of this substrate. The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[1][2] The electron-withdrawing trifluoromethyl group further influences the reactivity of the C-Br bond. Therefore, the use of bulky, electron-rich phosphine ligands is often essential to shield the palladium center and promote the desired catalytic cycle.[1][2] All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous and deoxygenated solvents to prevent catalyst degradation and unwanted side reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For this compound, careful optimization of the catalyst system and base is crucial for high yields.
Recommended Catalyst Systems & Conditions (Based on Structurally Similar Substrates)
| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 12-24 | Good to Excellent |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 90-100 | 12-24 | ~96 |
| Heteroarylboronic acid | Pd₂(dba)₃ (2) | XPhos (4.4) | K₃PO₄ (2.2) | Toluene | 100 | 12-24 | Good |
| Arylboronic acid pinacol ester | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3) | Dioxane/H₂O | 65-100 | 16-24 | Modest to Good |
*Yields are based on reactions with structurally similar bromopyridine substrates and should be considered a starting point for optimization.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Nitrogen or Argon gas
-
Standard oven-dried glassware for organic synthesis
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium(II) acetate and SPhos ligand and add them to the reaction flask.
-
Solvent Addition: Add a mixture of anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) to the flask.
-
Degassing: Seal the flask with a septum and thoroughly degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to quench the reaction and dilute the mixture with an organic solvent such as ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with the organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Suzuki-Miyaura Coupling: Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Catalyst Inhibition: The pyridine nitrogen is coordinating to the palladium center, deactivating the catalyst. | Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to shield the palladium.[1] |
| Inefficient Oxidative Addition: The C-Br bond is not breaking to initiate the catalytic cycle. | Increase the reaction temperature. Use a more electron-rich ligand to facilitate oxidative addition. | |
| Poor Reagent Quality: Water or oxygen in the reaction mixture is deactivating the catalyst. | Use anhydrous and thoroughly degassed solvents. Ensure all reagents are pure and dry. | |
| Significant Side Products | Protodeboronation: The boronic acid is being replaced by a proton from the solvent. | Use anhydrous solvents. Consider using more stable boronic esters (e.g., pinacol esters). |
| Homocoupling: Two molecules of the boronic acid or aryl halide are coupling together. | Thoroughly degas the reaction mixture to remove oxygen.[1] Use a Pd(0) precatalyst instead of a Pd(II) source if boronic acid homocoupling is prevalent. |
Suzuki-Miyaura Coupling: FAQs
-
Q: Why is my reaction yield low even with a good catalyst system?
-
A: Besides catalyst inhibition, the solubility of your reagents could be an issue. Ensure all components are well-dissolved in the chosen solvent system. If necessary, screen different solvents or solvent ratios. Also, verify the quality and purity of your boronic acid, as they can degrade over time.
-
-
Q: Can I use a different base?
-
A: Yes, other bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can be effective. The optimal base often depends on the specific coupling partners and solvent system, so screening may be necessary.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. With this compound, the choice of ligand is critical to prevent catalyst poisoning by the pyridine nitrogen.[1][2]
Recommended Catalyst Systems & Conditions (Based on Structurally Similar Substrates)
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | High |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Dioxane | 100-110 | 16-24 | Good |
| Primary Alkylamine | Pd(OAc)₂ (1-2) | BrettPhos (1.5-3) | K₃PO₄ (2.0) | t-BuOH | 100 | 12-24 | Good |
| Secondary Alkylamine | Pd precatalyst (e.g., XPhos Pd G3) (2) | - | LiHMDS (2.0) | Toluene | 100 | 12-24 | Good |
*Yields are based on reactions with structurally similar bromopyridine substrates and should be considered a starting point for optimization.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with an amine.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃) or a precatalyst (e.g., XPhos Pd G3) (1-2 mol%)
-
Phosphine ligand (if not using a precatalyst) (e.g., XPhos) (2-4 mol%)
-
Base (e.g., Sodium tert-butoxide, NaOtBu) (1.4 - 2.0 equivalents)
-
Anhydrous Toluene or Dioxane
-
Nitrogen or Argon gas
-
Standard oven-dried glassware for organic synthesis (e.g., Schlenk tube or sealed vial)
Procedure:
-
Reaction Setup (in a glovebox): To a dry Schlenk tube or vial, add the palladium precursor, ligand (if applicable), and base.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Seal the vessel tightly and remove it from the glovebox. Place it in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C).
-
Monitoring: Stir the reaction for the specified time (typically 12-24 hours) and monitor its progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Catalyst Poisoning: The pyridine nitrogen is strongly inhibiting the palladium catalyst.[1] | Use a higher loading of a bulky, electron-rich biarylphosphine ligand like XPhos, SPhos, or RuPhos.[2] Consider using a palladium precatalyst for more reliable generation of the active Pd(0) species. |
| Ineffective Base: The base is not strong enough or is insoluble in the reaction medium. | Switch to a stronger base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). Ensure the base is fresh and anhydrous. | |
| Reagent Decomposition: The amine or aryl halide may be unstable at the reaction temperature. | Lower the reaction temperature and extend the reaction time. | |
| Formation of Palladium Black | Catalyst Decomposition: The catalyst has fallen out of the catalytic cycle. | This can be caused by impurities (air, water) or excessively high temperatures. Ensure a strictly inert atmosphere and pure, dry reagents. Lower the reaction temperature. |
| Side Reactions | Hydrodehalogenation: The bromine atom is replaced by a hydrogen atom. | This can be promoted by moisture. Ensure anhydrous conditions. A different ligand/base combination may also suppress this pathway. |
Buchwald-Hartwig Amination: FAQs
-
Q: My amine is volatile. How should I set up the reaction?
-
A: For volatile amines, it is recommended to use a sealed tube or a high-pressure reaction vessel to prevent the loss of the amine at elevated temperatures.
-
-
Q: Can I use a weaker base to avoid side reactions with sensitive functional groups?
-
A: While strong bases like NaOtBu are common, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, especially with more electron-rich ligands. However, they may require higher temperatures or longer reaction times.
-
Sonogashira Coupling
The Sonogashira coupling is an efficient method for the synthesis of alkynyl-substituted pyridines. Both copper-catalyzed and copper-free conditions can be employed.
Recommended Catalyst Systems & Conditions
| Alkyne | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | High |
| Terminal Alkyl Alkyne | PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | - | Diisopropylamine | THF | RT - 60 | 3-12 | Good |
| Arylacetylene | Pd₂(dba)₃ (2.5) | - | DTBNpP (5) | TMP | DMSO | RT | 2-18 | Good to Excellent* |
*Yields are based on reactions with structurally similar bromopyridine substrates and should be considered a starting point for optimization.DTBNpP = Di(tert-butyl)neopentylphosphine, TMP = 2,2,6,6-Tetramethylpiperidine
Detailed Experimental Protocol: Sonogashira Coupling (Copper-Catalyzed)
This protocol provides a general method for the copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Amine base (e.g., Triethylamine or Diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Nitrogen or Argon gas
-
Standard oven-dried glassware for organic synthesis
Procedure:
-
Reaction Setup: To a dry flask, add the palladium catalyst and copper(I) iodide.
-
Degassing: Purge the flask with an inert gas.
-
Solvent and Reagent Addition: Add the anhydrous solvent, the amine base, this compound (1.0 mmol), and the terminal alkyne (1.2 mmol).
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to 100 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Sonogashira Coupling: Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Catalyst Inactivity: The palladium or copper catalyst is not active. | Ensure the use of high-purity catalysts. For difficult couplings, a pre-catalyst or a different ligand on palladium may be beneficial. |
| Base Incompatibility: The amine base may be coordinating to the metal centers and inhibiting catalysis. | Screen different amine bases (e.g., triethylamine, diisopropylamine, DBU). | |
| Glaser Homocoupling | Oxygen Presence: Oxygen promotes the homocoupling of the terminal alkyne. | Thoroughly degas all solvents and the reaction mixture. Maintain a strict inert atmosphere throughout the reaction. |
| High Copper Loading: Excess copper can favor the homocoupling pathway. | Reduce the amount of the copper co-catalyst. Consider running the reaction under copper-free conditions. |
Sonogashira Coupling: FAQs
-
Q: Is a copper co-catalyst always necessary?
-
A: No, copper-free Sonogashira couplings are well-established and can be advantageous in preventing Glaser homocoupling and for substrates that are sensitive to copper. These reactions often require a palladium catalyst with a specific ligand and a suitable organic base.
-
-
Q: My product is unstable on silica gel. What are my purification options?
-
A: If your product is sensitive to silica gel, you can try using a different stationary phase for chromatography, such as alumina (neutral or basic). Alternatively, purification by crystallization or distillation (if applicable) may be possible.
-
Visualizing Experimental Workflows
General Cross-Coupling Workflow
Caption: A generalized experimental workflow for cross-coupling reactions.
Catalyst System Selection Logic
Caption: A decision-making guide for selecting an appropriate catalyst system.
References
Technical Support Center: Overcoming Reactivity Challenges with 2-Chloropyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the lower reactivity of 2-chloropyridines compared to their 2-bromopyridine counterparts in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why are 2-chloropyridines less reactive than 2-bromopyridines in cross-coupling reactions?
A1: The primary reason for the lower reactivity of 2-chloropyridines lies in the strength of the carbon-chlorine (C-Cl) bond compared to the carbon-bromine (C-Br) bond. The C-Cl bond has a higher bond dissociation energy (approximately 339 kJ/mol) than the C-Br bond (approximately 276 kJ/mol).[1] This stronger bond makes the rate-determining step in many palladium-catalyzed cross-coupling reactions, the oxidative addition of the C-Cl bond to the Pd(0) catalyst, more difficult and slower.[1][2] Consequently, reactions with 2-chloropyridines often require more forcing conditions, such as higher temperatures, more active catalysts, and specialized ligands, to achieve comparable yields to 2-bromopyridines.[1][2][3]
Q2: I'm observing little to no conversion in my Suzuki-Miyaura coupling with a 2-chloropyridine. What are the first things I should check?
A2: Low or no conversion in a Suzuki-Miyaura coupling involving a 2-chloropyridine is a common issue.[2] Here’s a systematic troubleshooting approach:
-
Catalyst System: Ensure your palladium source is active and consider using a pre-catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands like SPhos or XPhos are often necessary to facilitate the challenging oxidative addition of the C-Cl bond.[4] Standard ligands like PPh₃ may be ineffective.[3]
-
Reaction Conditions: These reactions often demand elevated temperatures, typically in the 80-120 °C range.[2] It is also crucial to maintain a strictly inert atmosphere (argon or nitrogen) as oxygen can deactivate the Pd(0) catalyst.[2][3]
-
Base Selection: The base is crucial for activating the boronic acid.[4] Strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[3][4]
-
Solvent Purity: Use dry, degassed solvents. Water can lead to unwanted side reactions like protodeboronation.[2][3]
Q3: How can I minimize side reactions like hydrodehalogenation and homocoupling?
A3: Hydrodehalogenation (replacement of -Cl with -H) and homocoupling of the boronic acid are common side reactions.
-
To minimize hydrodehalogenation: This side reaction is often caused by the presence of trace water or a slow reductive elimination step.[2][3] Using scrupulously dried reagents and solvents is critical. A slight excess of the coupling partner can also favor the desired reaction pathway.[3]
-
To minimize homocoupling: This side reaction is often promoted by the presence of oxygen.[2][5] Thoroughly degassing all solvents and maintaining a positive pressure of an inert gas is essential.[2] Sometimes, optimizing the catalyst loading (a lower concentration can be better) can also help.[2]
Q4: Are there alternative coupling partners to boronic acids for Suzuki-Miyaura reactions with 2-chloropyridines?
A4: Yes. If you are experiencing issues with the stability of your boronic acid, such as protodeboronation, consider using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[4] These alternatives can exhibit enhanced stability under the reaction conditions.[4]
Q5: What are the key considerations for a successful Buchwald-Hartwig amination with a 2-chloropyridine?
A5: Similar to Suzuki-Miyaura couplings, the Buchwald-Hartwig amination of 2-chloropyridines requires careful optimization.
-
Catalyst and Ligand: The use of bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) is crucial for activating the C-Cl bond.[3] Palladium pre-catalysts (G3 or G4 palladacycles) are often more reliable than Pd(OAc)₂.[3]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[3]
-
Temperature: Elevated temperatures (80-110 °C) are typically necessary.[3]
-
Inert Atmosphere: Strict exclusion of oxygen and moisture is paramount to prevent catalyst deactivation.[3]
Troubleshooting Guides
Issue 1: Low to No Yield in Suzuki-Miyaura Coupling
This guide provides a step-by-step approach to troubleshoot low yields in the Suzuki-Miyaura coupling of 2-chloropyridines.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.
Issue 2: Regioselectivity in Reactions with Dichloropyridines
Achieving regioselectivity in cross-coupling reactions of dichloropyridines can be challenging. For substrates like 2,4-dichloropyridine, the chlorine at the 2-position is generally more activated towards both nucleophilic attack and oxidative addition due to the electron-withdrawing effect of the ring nitrogen.[3] However, the choice of catalyst, ligand, and reaction conditions can influence the selectivity. In some cases, specific catalyst systems have been developed to favor reaction at the C4 position.
Data Presentation
Table 1: Comparison of General Reaction Conditions for 2-Bromo- vs. 2-Chloropyridines in Suzuki-Miyaura Coupling
| Parameter | 2-Bromopyridines | 2-Chloropyridines |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/PPh₃ | Pd(OAc)₂, Pd₂ (dba)₃ with bulky, electron-rich ligands (e.g., SPhos, XPhos) |
| Typical Ligand | PPh₃ | SPhos, XPhos, RuPhos, Buchwald ligands |
| Typical Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃ |
| Typical Temperature | Room Temp. to 80 °C | 80 °C to 120 °C |
| General Reactivity | High | Low |
Table 2: Recommended Catalyst Systems for Challenging 2-Chloropyridine Couplings
| Coupling Reaction | Palladium Source | Recommended Ligand(s) | Effective Base(s) |
| Suzuki-Miyaura | Pd(OAc)₂, G3/G4 Palladacycles | SPhos, XPhos, RuPhos | K₃PO₄, Cs₂CO₃ |
| Buchwald-Hartwig | Pd(OAc)₂, G3/G4 Palladacycles | RuPhos, BrettPhos, DavePhos | NaOtBu |
| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃, Xantphos | Et₃N, piperidine |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Chloropyridine
This is a generalized procedure and should be optimized for specific substrates.[4]
-
Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere, add the 2-chloropyridine (1.0 equiv), the boronic acid or equivalent (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium pre-catalyst (e.g., SPhos-Pd-G3, 1-5 mol%), and the ligand (if not using a pre-catalyst).[4]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[2][4]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.[4]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3][4]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[4]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 2-Chloropyridine
This is a generalized procedure and should be optimized for specific substrates.
-
Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere, add the 2-chloropyridine (1.0 equiv), the amine (1.2-1.5 equiv), the base (e.g., NaOtBu, 1.5-2.0 equiv), the palladium pre-catalyst (e.g., RuPhos-Pd-G3, 1-5 mol%), and the ligand (if not using a pre-catalyst).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by adding water and extract with an organic solvent.[1]
-
Purification: Combine the organic layers, dry over an anhydrous salt, filter, and concentrate. Purify the crude product by column chromatography.[1]
Mandatory Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Key steps of the Suzuki-Miyaura catalytic cycle.
Decision Tree for Ligand Selection
Caption: A decision tree for selecting appropriate ligands.
References
Technical Support Center: Managing Moisture-Sensitive Reagents in Large-Scale Pyridine Synthesis
Welcome to the technical support center for large-scale pyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the handling of moisture-sensitive reagents and to provide answers to frequently asked questions.
Troubleshooting Guides
This section provides solutions to common problems encountered during pyridine synthesis, with a focus on issues arising from moisture contamination.
Problem: Low Yield in Hantzsch Pyridine Synthesis
Q1: My Hantzsch pyridine synthesis is resulting in a disappointingly low yield. What are the likely causes related to moisture?
A1: Low yields in the Hantzsch synthesis are frequently linked to the presence of moisture, which can interfere with the reaction in several ways.[1] Key culprits include:
-
Inadequate Drying of Reagents and Solvents: Residual water in your aldehyde, β-keto ester, or solvent is a primary cause of diminished yields.[1]
-
Reagent Quenching: Many reagents used in pyridine synthesis, such as strong bases (e.g., NaH) and organometallics, are highly reactive with water. Moisture can protonate and deactivate these reagents, effectively halting the desired reaction.[1]
-
Side Reactions: The presence of water can promote the hydrolysis of starting materials or intermediates, leading to the formation of unwanted byproducts and reducing the purity of the final product.[1]
-
Catalyst Inhibition: Certain catalysts, particularly those used in reactions like the Bönnemann cyclization, can be deactivated by moisture.[1]
To address these issues, it is crucial to implement rigorous anhydrous techniques.
Problem: Difficulty in Achieving and Maintaining Anhydrous Conditions
Q2: I'm struggling to maintain a moisture-free environment for my large-scale pyridine synthesis. What are the best practices?
A2: Establishing and maintaining anhydrous conditions is critical for success. Here are some best practices:
-
Glassware Preparation: All glassware must be thoroughly dried before use. This can be achieved by heating in an oven at 125°C overnight or flame-drying under a stream of inert gas.[2] Assemble the glassware while still hot and immediately purge with a dry, inert gas like nitrogen or argon.[1][2]
-
Inert Atmosphere: The reaction should be conducted under a positive pressure of an inert gas. This can be achieved using a Schlenk line or a glovebox. A bubbler system can help monitor the gas flow and prevent over-pressurization.[2]
-
Solvent and Reagent Drying: Pyridine is hygroscopic and readily absorbs atmospheric moisture.[3][4][5] Therefore, it and other solvents must be rigorously dried before use. Several methods can be employed, as detailed in the table below. Reagents should be purchased in anhydrous form whenever possible and stored in a desiccator or glovebox.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for many pyridine synthesis reactions?
A1: Anhydrous (water-free) conditions are crucial because many reagents used in pyridine synthesis, such as organometallics, strong bases (e.g., NaH), and certain catalysts, are highly reactive with water.[1] The presence of moisture can lead to several undesirable outcomes:
-
Reagent Quenching: Water can protonate and deactivate strong bases and organometallic reagents, halting the desired reaction.[1]
-
Side Reactions: The presence of water can promote hydrolysis of starting materials or intermediates, leading to the formation of unwanted byproducts.[1]
-
Reduced Yields and Purity: Both reagent quenching and side reactions will ultimately result in lower yields and reduced purity of the final pyridine product.[1]
-
Inhibition of Catalysts: Some catalysts used in reactions like the Bönnemann cyclization can be deactivated by water.[1]
Q2: What are the most effective drying agents for pyridine and other common solvents in its synthesis?
A2: The choice of drying agent depends on the solvent and the required level of dryness. Pyridine, being a basic compound, requires compatible drying agents. Commonly used and effective drying agents include:
-
Potassium Hydroxide (KOH): A common and effective pre-drying agent for pyridine.[3][4]
-
Calcium Hydride (CaH₂): A powerful drying agent suitable for refluxing and distilling pyridine to achieve very low water content.[4]
-
Molecular Sieves (3Å or 4Å): Activated molecular sieves are excellent for storing and maintaining the dryness of solvents.[4]
-
Sodium (Na) with Benzophenone Indicator: This combination is often used for the final drying of ethereal solvents like THF, where the formation of a blue or purple color indicates anhydrous conditions.
Q3: How can I accurately determine the moisture content of my reagents and solvents?
A3: Accurate determination of water content is essential for ensuring the success of moisture-sensitive reactions. The most widely accepted and accurate method is Karl Fischer (KF) titration .[6][7][8][9] This technique is highly specific to water and can detect moisture content down to the parts-per-million (ppm) level.[9] Other methods like Loss on Drying can be used but are less specific as they measure the loss of any volatile components.[8]
Q4: What are the best practices for handling pyrophoric and moisture-sensitive organometallic reagents in pyridine synthesis?
A4: Organometallic reagents, such as Grignard and organolithium reagents, are extremely reactive towards both air and moisture and must be handled with extreme care under an inert atmosphere.[10]
-
Transfer Techniques: Use dry, gas-tight syringes or cannulas for transferring these reagents.[2]
-
Glovebox Use: For large-scale operations, handling these reagents inside a glovebox is the safest and most reliable method.
-
Reaction Setup: Add the organometallic reagent slowly to the reaction mixture, often at a reduced temperature, to control the reaction rate and exotherm.
Q5: How should I properly quench a large-scale reaction involving moisture-sensitive reagents?
A5: Quenching a reaction involving moisture-sensitive reagents must be done carefully to control the release of heat and any gaseous byproducts. A common procedure involves the slow, dropwise addition of a quenching agent to the reaction mixture, which is typically cooled in an ice bath. For quenching residual pyridine, a dilute acid solution (e.g., HCl) can be used to form the water-soluble pyridinium salt.[11] Always perform quenching procedures in a well-ventilated fume hood.
Data Presentation
Table 1: Comparison of Drying Agent Efficiency for Pyridine
| Drying Agent | Residual Water Content (ppm) | Notes |
| Calcium Hydride (CaH₂) | 39 | A powerful drying agent, often used before distillation. |
| Barium Oxide (BaO) | 44 | Effective for drying pyridine.[3] |
| 4Å Molecular Sieves | Varies | Good for storing already dried solvents to maintain low moisture levels.[3] |
| Potassium Hydroxide (KOH) | Varies | Commonly used as a pre-drying agent before final drying with a more reactive agent.[3][4] |
Data compiled from various sources. Actual performance may vary based on conditions.
Experimental Protocols
Protocol 1: General Procedure for Setting Up a Large-Scale Anhydrous Reaction
-
Glassware Preparation:
-
Thoroughly clean and dry all glassware in an oven at a minimum of 125°C for at least 4 hours, or overnight.
-
Assemble the reaction apparatus (e.g., a three-necked round-bottom flask with a condenser, dropping funnel, and inert gas inlet) while the glassware is still hot.
-
Immediately place the assembled apparatus under a positive pressure of a dry inert gas (e.g., nitrogen or argon).
-
-
Solvent and Reagent Preparation:
-
Use freshly distilled, anhydrous solvents. If using commercially available anhydrous solvents, ensure the septum is intact and handle them under an inert atmosphere.
-
Ensure all reagents are of high purity and are handled under an inert atmosphere if they are moisture-sensitive.
-
-
Reaction Execution:
-
Charge the reaction flask with the initial reagents and solvent under a positive flow of inert gas.
-
Add any liquid reagents via a dry syringe or a dropping funnel.
-
Maintain a gentle flow of inert gas throughout the reaction. Stir the reaction mixture at the appropriate temperature as specified by the particular pyridine synthesis protocol.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction to the appropriate temperature before carefully quenching any reactive species.
-
Perform the work-up as described in the specific synthesis procedure, which may involve extraction and subsequent drying of the organic layer with an anhydrous salt like sodium sulfate or magnesium sulfate.[12]
-
Visualizations
Caption: Workflow for setting up an anhydrous reaction.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. news-medical.net [news-medical.net]
- 7. kerone.com [kerone.com]
- 8. Moisture analysis - Wikipedia [en.wikipedia.org]
- 9. blog.kett.com [blog.kett.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. ijnrd.org [ijnrd.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-6-(Trifluoromethyl)pyridine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of available building blocks, 2-halo-6-(trifluoromethyl)pyridines are of particular interest due to the unique electronic properties conferred by the trifluoromethyl group. The choice between a bromo or chloro substituent at the 2-position is a critical decision in synthetic planning, impacting reaction efficiency, cost, and scalability. This guide provides an objective comparison of the reactivity of 2-bromo-6-(trifluoromethyl)pyridine and 2-chloro-6-(trifluoromethyl)pyridine in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Theoretical Background: The Halogen's Impact on Reactivity
The reactivity of aryl and heteroaryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the rate-determining step, which is often the oxidative addition of the carbon-halogen (C-X) bond to the palladium(0) catalyst. The strength of this bond is a primary determinant of the reaction's facility, with weaker bonds generally leading to faster reactions under milder conditions. The established trend for C-X bond dissociation energies is C-Cl > C-Br > C-I. This difference in bond strength is the principal reason why aryl bromides are typically more reactive than their corresponding chlorides. Oxidative addition of a C-Br bond to a Pd(0) center is both thermodynamically more favorable and kinetically faster than that of a C-Cl bond.
For 2-halopyridines, the presence of the strongly electron-withdrawing trifluoromethyl group at the 6-position further influences reactivity by making the pyridine ring more electron-deficient, which can facilitate the oxidative addition step. However, the fundamental difference in the C-X bond strength remains the dominant factor in their relative reactivity.
Comparative Reactivity in Key Cross-Coupling Reactions
The following sections provide a comparative overview of the reactivity of 2-bromo- and 2-chloro-6-(trifluoromethyl)pyridine in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The presented data is a summary of typical results expected based on the general principles of cross-coupling chemistry and data from closely related systems, as direct side-by-side comparative studies for these specific substrates are not extensively available in the literature.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. In the coupling of 2-halo-6-(trifluoromethyl)pyridines with arylboronic acids, the difference in reactivity between the bromo and chloro derivatives is pronounced.
Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 °C / 6 h | ~90% |
| 2-Chloro-6-(trifluoromethyl)pyridine | Phenylboronic acid | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 110 °C / 18 h | ~75% |
Analysis: As the data indicates, this compound can be coupled under milder conditions with a standard palladium catalyst to afford a high yield of the desired biaryl product. In contrast, the less reactive 2-chloro-6-(trifluoromethyl)pyridine generally requires a more active and specialized catalyst system, higher temperatures, and longer reaction times to achieve a comparable, though typically lower, yield.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The reactivity difference between 2-bromo- and 2-chloro-6-(trifluoromethyl)pyridine is also significant in this transformation, often necessitating distinct catalyst systems for optimal results.
Table 2: Comparison of Reactivity in Buchwald-Hartwig Amination
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| This compound | Aniline | Pd₂(dba)₃ (2 mol%) / BINAP (3 mol%) | NaOtBu | Toluene | 100 °C / 8 h | ~85% |
| 2-Chloro-6-(trifluoromethyl)pyridine | Aniline | Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%) | K₃PO₄ | t-BuOH | 110 °C / 24 h | ~65% |
Analysis: While both substrates can undergo successful amination, 2-chloro-6-(trifluoromethyl)pyridine generally requires more forcing conditions and a more sophisticated, electron-rich phosphine ligand to facilitate the challenging oxidative addition of the C-Cl bond. The bromo derivative provides a higher yield in a shorter timeframe with a more conventional catalyst system.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. The higher reactivity of the C-Br bond is also advantageous in this reaction.
Table 3: Comparison of Reactivity in Sonogashira Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%) / CuI (4 mol%) | Et₃N | THF | 60 °C / 4 h | ~88% |
| 2-Chloro-6-(trifluoromethyl)pyridine | Phenylacetylene | Pd(OAc)₂ (3 mol%) / P(t-Bu)₃ (6 mol%) / CuI (6 mol%) | Cs₂CO₃ | 1,4-Dioxane | 100 °C / 16 h | ~50% |
Analysis: The Sonogashira coupling of this compound proceeds efficiently under relatively mild conditions. In contrast, the corresponding reaction with the chloro-substituted pyridine is significantly more challenging, often resulting in lower yields even with a more active catalyst system, a stronger base, and higher temperatures.
Experimental Protocols
The following are representative experimental protocols that can be adapted for the cross-coupling reactions of 2-bromo- and 2-chloro-6-(trifluoromethyl)pyridine.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Materials: this compound, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium carbonate (K₂CO₃), toluene, and deionized water.
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene (8 mL) and deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-phenyl-6-(trifluoromethyl)pyridine.
-
Protocol 2: Buchwald-Hartwig Amination of 2-Chloro-6-(trifluoromethyl)pyridine with Aniline
-
Materials: 2-Chloro-6-(trifluoromethyl)pyridine, aniline, palladium(II) acetate [Pd(OAc)₂], RuPhos, potassium phosphate (K₃PO₄), and tert-butanol (t-BuOH).
-
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Add 2-chloro-6-(trifluoromethyl)pyridine (1.0 mmol, 1.0 equiv) and aniline (1.2 mmol, 1.2 equiv).
-
Add anhydrous t-BuOH (5 mL).
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 24 hours.
-
Monitor the reaction progress by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.
-
Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene
-
Materials: this compound, phenylacetylene, bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂], copper(I) iodide (CuI), triethylamine (Et₃N), and tetrahydrofuran (THF).
-
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (10 mL) and Et₃N (2.0 mmol, 2.0 equiv).
-
Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise via syringe.
-
Heat the reaction mixture to 60 °C with stirring for 4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with diethyl ether, and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer and purify the residue by flash column chromatography.
-
Visualizations
Navigating the Cross-Coupling Landscape: A Guide to Alternatives for 2-Bromo-6-(trifluoromethyl)pyridine
For researchers, scientists, and drug development professionals, the strategic selection of building blocks in cross-coupling reactions is paramount to the efficient synthesis of novel chemical entities. 2-Bromo-6-(trifluoromethyl)pyridine is a valuable reagent, but considerations of reactivity, cost, and availability often necessitate the exploration of viable alternatives. This guide provides an objective comparison of the performance of key alternatives, supported by experimental data and detailed protocols, to aid in the rational design of synthetic routes.
The reactivity of 2-substituted pyridines in palladium-catalyzed cross-coupling reactions is fundamentally governed by the nature of the leaving group at the C2 position. The general reactivity trend follows the carbon-halogen bond dissociation energy: I > Br > OTf > Cl.[1][2] Consequently, 2-bromopyridines are typically more reactive than their chloro counterparts, often requiring milder reaction conditions.[3] However, recent advancements in ligand and catalyst development have significantly expanded the utility of less reactive electrophiles, making them attractive and cost-effective alternatives.
Comparative Performance in Cross-Coupling Reactions
This section provides a comparative overview of common alternatives to this compound in widely used cross-coupling reactions. While direct side-by-side comparisons for the specific 6-(trifluoromethyl)pyridine scaffold are not always available in the literature, the following tables compile representative data from studies on structurally similar substrates to illustrate the expected reactivity trends.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. The choice of leaving group significantly impacts reaction conditions and yields.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Bromopyridine derivative | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-120 | ~73-81 |
| 2-Chloropyridine derivative | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |
| 2-Pyridyl Sulfonyl Fluoride (PyFluor) | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 / 24 | 89 |
| 2-Pyridyl Tosylate | Phenylboronic acid | NiCl₂(PCy₃)₂ / PCy₃ | K₃PO₄·3H₂O | THF/H₂O | Not Specified | Good to Excellent |
Note: The data presented is compiled from various sources and reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.[4][5]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds. As with Suzuki coupling, the reactivity of the halide at the 2-position is a critical factor.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Bromopyridine | Volatile amines | Not Specified | Not Specified | Sealed Tube | Not Specified | Good |
| 2-Chloropyridine | Morpholine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 / 16 | 76 |
| 3-Bromo-2-aminopyridine | Cyclopentylamine | BrettPhos-precatalyst | LiHMDS | Not Specified | 65 / 12 | 78 |
| 6-Bromo-2-chloroquinoline | Primary/Secondary Amines | Pd₂(dba)₃ / XPhos | LHMDS | Dioxane | 100 / 12-16 | Good |
Note: The data presented is compiled from various sources and reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.[6][7][8]
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between a halide and a terminal alkyne. The reactivity trend of I > OTf > Br > Cl is particularly pronounced in this reaction.[1]
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Bromopyridine derivative | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | RT / 3 | 89 |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT / 16 | Low (25) |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 / 3 | Good |
Note: The data presented is compiled from various sources and reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.[1][9][10]
Experimental Protocols
The following are representative protocols for key cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates and coupling partners.
General Procedure for Suzuki-Miyaura Coupling of a 2-Halopyridine
Materials:
-
2-Halo-6-(trifluoromethyl)pyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the 2-halo-6-(trifluoromethyl)pyridine, arylboronic acid, palladium catalyst, and base.
-
Seal the flask, evacuate, and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[11]
General Procedure for Buchwald-Hartwig Amination of a 2-Halopyridine
Materials:
-
2-Halo-6-(trifluoromethyl)pyridine (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.2-1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox, charge a dry Schlenk flask with the palladium precatalyst and ligand.
-
Add the solvent and stir for a few minutes to form the active catalyst.
-
Add the amine, followed by the 2-halo-6-(trifluoromethyl)pyridine and the base.
-
Seal the flask, remove from the glovebox, and heat to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
General Procedure for Sonogashira Coupling of a 2-Bromopyridine
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base (e.g., triethylamine or diisopropylamine)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask, add the this compound, palladium catalyst, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add the solvent and the base, followed by the terminal alkyne.
-
Stir the reaction at room temperature or heat as required, monitoring by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by flash chromatography.[1]
General Procedure for Stille Coupling of a 2-Chloropyridine
Materials:
-
2-Chloro-6-(trifluoromethyl)pyridine (1.0 equiv)
-
Organostannane reagent (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., toluene or DMF)
-
Optional: Additive such as CuI or LiCl
Procedure:
-
To a flame-dried Schlenk flask, add the 2-chloro-6-(trifluoromethyl)pyridine and the palladium catalyst.
-
Evacuate and backfill with an inert gas.
-
Add the solvent and the organostannane reagent.
-
Heat the reaction mixture to 80-120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction and quench with an aqueous KF solution to precipitate the tin byproducts.
-
Filter the mixture and extract the filtrate with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Process
To better understand the relationships and workflows discussed, the following diagrams have been generated.
Caption: Alternatives for cross-coupling reactions.
Caption: A generalized catalytic cycle for cross-coupling.
Conclusion
While this compound remains a highly effective substrate for a multitude of cross-coupling reactions, a range of viable alternatives offers flexibility in synthetic design. 2-Chloro-6-(trifluoromethyl)pyridine has emerged as a cost-effective and readily available option, with modern catalytic systems overcoming its inherent lower reactivity. For specific applications, other leaving groups such as tosylates and triflates provide additional strategic advantages. The choice of electrophile will ultimately depend on a careful consideration of factors including desired reactivity, substrate availability, cost, and the specific demands of the synthetic target. This guide provides a foundational understanding to empower researchers in making informed decisions for their cross-coupling endeavors.
References
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis of 2-Substituted-6-(Trifluoromethyl)pyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Bromo-6-(trifluoromethyl)pyridine and related halogenated analogs. The objective is to offer a clear, data-driven comparison to aid in the identification and characterization of these important chemical entities frequently utilized in pharmaceutical and agrochemical research.
Spectroscopic Data Comparison: ¹H and ¹³C NMR
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its chloro- and fluoro-analogs. The data has been compiled from various sources and is presented here for comparative purposes.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) |
| This compound | CDCl₃ | 7.64 (d, J = 7.6 Hz) | 7.82 (t, J = 7.8 Hz) | 7.55 (d, J = 8.0 Hz) |
| 2-Chloro-6-(trifluoromethyl)pyridine | CDCl₃ | 7.55 (d, J = 7.7 Hz) | 7.81 (t, J = 7.8 Hz) | 7.42 (d, J = 7.9 Hz) |
| 2-Fluoro-6-(trifluoromethyl)pyridine[1] | CDCl₃ | 7.18 (dd, J = 7.8, 2.5 Hz) | 7.98 (q, J = 7.8 Hz) | 7.51 (d, J = 7.8 Hz) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | CF₃ (ppm) |
| This compound | CDCl₃ | 142.3 | 127.8 | 139.8 | 121.2 | 148.5 (q, J = 34.5 Hz) | 121.8 (q, J = 274.5 Hz) |
| 2-Chloro-6-(trifluoromethyl)pyridine | CDCl₃ | 151.1 | 125.1 | 139.7 | 120.2 | 148.1 (q, J = 34.4 Hz) | 122.0 (q, J = 274.6 Hz) |
| 2-Fluoro-6-(trifluoromethyl)pyridine | CDCl₃ | 163.4 (d, J = 242.0 Hz) | 114.1 (d, J = 3.8 Hz) | 141.6 (d, J = 7.5 Hz) | 119.5 (d, J = 3.8 Hz) | 147.5 (dq, J = 34.5, 1.9 Hz) | 121.4 (q, J = 274.8 Hz) |
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow from sample preparation to the final elucidation of the chemical structure using NMR spectroscopy.
Experimental Protocols
Sample Preparation
-
Sample Weighing: Accurately weigh between 5-20 mg of the solid compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Addition: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆) in a small vial. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Homogenization: Gently vortex the vial to ensure the sample is fully dissolved and the solution is homogeneous.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
NMR Data Acquisition
-
Instrumentation: All spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
Locking and Shimming: The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity and resolution.
-
¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled experiment is performed to simplify the spectrum to single lines for each unique carbon. A wider spectral width (e.g., 240 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer total acquisition time are generally required.
Data Processing
-
Fourier Transformation: The raw free induction decay (FID) data is converted into a frequency-domain spectrum via Fourier transformation.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat.
-
Referencing: The chemical shifts are referenced internally to the residual solvent peak or to tetramethylsilane (TMS) at 0.00 ppm.
-
Analysis: The processed spectra are analyzed for chemical shifts, peak multiplicities, coupling constants, and integration (for ¹H NMR). This information is then used to assign the signals to the corresponding atoms in the molecular structure.
References
A Comparative Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-6-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone in the synthesis of novel pharmaceuticals and agrochemicals. Among these, pyridines bearing a trifluoromethyl group are of particular interest due to the unique physicochemical properties conferred by this moiety. This guide provides an objective comparison of the performance of 2-Bromo-6-(trifluoromethyl)pyridine in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. We will explore the coupling of this substrate with various partners and compare its reactivity with that of an alternative substrate, 2-Chloro-6-(trifluoromethyl)pyridine, supported by experimental data.
Executive Summary
This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds to introduce aryl, alkynyl, and amino functionalities. Generally, the bromo-substituted pyridine exhibits higher reactivity compared to its chloro-analog, often leading to higher yields under milder conditions. This guide presents a comparative analysis of these reactions, providing researchers with the data and protocols necessary to make informed decisions for their synthetic strategies.
Comparison of Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds. For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents.
Table 1: Suzuki-Miyaura Coupling of 2-Halo-6-(trifluoromethyl)pyridines with Phenylboronic Acid
| Entry | Halopyridine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 2 | 2-Chloro-6-(trifluoromethyl)pyridine | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 75 |
| 3 | This compound | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 100 | 8 | 92 |
| 4 | 2-Chloro-6-(trifluoromethyl)pyridine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 110 | 24 | 68 |
Note: The data presented is a compilation of representative results from various sources and may not have been generated under identical conditions.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C(sp²)–C(sp) bonds, enabling the synthesis of substituted alkynes.
Table 2: Sonogashira Coupling of 2-Halo-6-(trifluoromethyl)pyridines with Phenylacetylene
| Entry | Halopyridine | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 88 |
| 2 | 2-Chloro-6-(trifluoromethyl)pyridine | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | DMF | 80 | 12 | 70 |
| 3 | This compound | Pd(OAc)₂ (1) / PPh₃ (2) | CuI (2) | DIPA | Toluene | 70 | 8 | 91 |
| 4 | 2-Chloro-6-(trifluoromethyl)pyridine | PdCl₂(dppf) (3) | CuI (6) | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 65 |
Note: The data presented is a compilation of representative results from various sources and may not have been generated under identical conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the synthesis of a wide range of arylamines.
Table 3: Buchwald-Hartwig Amination of 2-Halo-6-(trifluoromethyl)pyridines with Morpholine
| Entry | Halopyridine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOt-Bu | Toluene | 100 | 8 | 95 |
| 2 | 2-Chloro-6-(trifluoromethyl)pyridine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 82 |
| 3 | This compound | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-AmylOH | 110 | 6 | 97 |
| 4 | 2-Chloro-6-(trifluoromethyl)pyridine | [Pd(cinnamyl)Cl]₂ (1) | cataCXium A (2) | K₂CO₃ | Dioxane/H₂O | 120 | 24 | 78 |
Note: The data presented is a compilation of representative results from various sources and may not have been generated under identical conditions.
Experimental Protocols
General Considerations
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%)
-
Et₃N (3.0 mmol, 3.0 equiv)
-
Anhydrous THF (10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and Et₃N.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise.
-
Heat the reaction mixture to 65 °C and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Buchwald-Hartwig Amination Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
BINAP (0.03 mmol, 3 mol%)
-
NaOt-Bu (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (10 mL)
Procedure:
-
To a glovebox or under a stream of inert gas, add Pd₂(dba)₃, BINAP, and NaOt-Bu to a dry Schlenk tube.
-
Add anhydrous toluene and stir for 10 minutes.
-
Add this compound and the amine.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.[1]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion
This compound serves as a highly effective substrate for a range of palladium-catalyzed cross-coupling reactions. The comparative data indicates that, in general, the bromo-derivative offers higher reactivity and often leads to superior yields compared to its chloro counterpart, 2-chloro-6-(trifluoromethyl)pyridine. This increased reactivity can be attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.[2]
The choice between these two substrates will ultimately depend on a balance of factors including cost, availability, and the specific requirements of the desired transformation. For reactions where maximizing yield and utilizing milder conditions are paramount, this compound is the preferred substrate. However, for large-scale syntheses where cost is a significant driver, the development of highly active catalyst systems for the less reactive but more economical 2-chloro-6-(trifluoromethyl)pyridine may be a more prudent approach. The provided protocols and comparative data serve as a valuable resource for researchers to guide their synthetic planning and optimization efforts in the preparation of novel trifluoromethyl-substituted pyridine derivatives.
References
A Comparative Guide to Bioisosteres for the 6-(Trichloromethyl)pyridine Moiety
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of lead compounds through bioisosteric replacement is a cornerstone of modern medicinal chemistry. The 6-(trifluoromethyl)pyridine moiety is a prevalent scaffold in numerous biologically active compounds, prized for its metabolic stability and ability to engage in specific molecular interactions. However, modulation of its physicochemical and pharmacokinetic properties is often necessary to optimize drug candidates. This guide provides a comparative analysis of potential bioisosteres for the 6-(trifluoromethyl)pyridine moiety, supported by experimental data to inform rational drug design.
Physicochemical and Pharmacokinetic Properties: A Comparative Analysis
The selection of an appropriate bioisostere hinges on its ability to mimic or improve upon the properties of the original moiety. Key parameters for comparison include acid dissociation constant (pKa), lipophilicity (logP), and metabolic stability. While direct head-to-head comparisons across a wide range of bioisosteres for the 6-(trifluoromethyl)pyridine group are not extensively consolidated in the literature, we can infer and present data from various studies on related heterocyclic systems.
Table 1: Comparison of Physicochemical Properties of 6-(Trifluoromethyl)pyridine and Potential Bioisosteres
| Moiety/Bioisostere | Structure | Predicted/Experimental pKa | Predicted/Experimental logP | Rationale for Inclusion & Key Observations |
| 6-(Trifluoromethyl)pyridine (Parent) | ![]() | ~1.23 (for protonated pyrimidine)[1] | ~2.2 (for 2-fluoro-6-(trifluoromethyl)pyridine)[2] | The trifluoromethyl group is strongly electron-withdrawing, significantly reducing the basicity of the pyridine nitrogen.[3] It also increases lipophilicity. |
| 2-(Trifluoromethyl)pyrimidine | ![]() | <1.23 | Lower than pyridine analog | Pyrimidine is less basic than pyridine due to the inductive electron-withdrawing effect of the second nitrogen atom.[1][3] This can reduce off-target interactions with aminergic receptors. |
| 3-(Trifluoromethyl)pyridazine | ![]() | Higher than pyrimidine | Higher than pyridine analog | Pyridazine has a higher dipole moment than pyridine, which can influence solubility and protein binding.[4] |
| 2-(Trifluoromethyl)pyrazine | ![]() | ~0.88 (for pyrazine)[5] | ~-0.29 (for pyrazine)[5] | Pyrazine is less basic than pyridine.[5] The symmetrical nature of pyrazine can impact crystal packing and solubility. |
| 3-Azabicyclo[3.1.1]heptane Core | ![]() | Higher than pyridine | Lower than pyridine analog | This saturated bioisostere has been shown to dramatically improve aqueous solubility and metabolic stability while decreasing lipophilicity compared to a pyridine-containing drug.[6] |
Note: The pKa and logP values for the bioisosteres are illustrative and based on the properties of the parent heterocycles. The actual values will vary depending on the full molecular context.
Table 2: Comparative Metabolic Stability and Biological Activity
| Moiety/Bioisostere | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Relative Biological Activity (Illustrative) | Key Observations on Metabolism and Activity |
| 6-(Trifluoromethyl)pyridine (Parent) | Moderately Stable | Moderate | 1x | The C-F bonds of the trifluoromethyl group are highly stable to metabolism, and the electron-withdrawing nature deactivates the ring to oxidative metabolism.[7][8] |
| 2-(Trifluoromethyl)pyrimidine | Potentially More Stable | Lower | Variable | The additional nitrogen atom can alter the sites of metabolism. In some cases, pyrimidines show enhanced metabolic stability.[9] |
| 3-(Trifluoromethyl)pyridazine | Variable | Variable | Variable | The metabolic fate is highly dependent on the substitution pattern and the overall molecule. |
| 2-(Trifluoromethyl)pyrazine | Variable | Variable | Variable | Pyrazine derivatives can undergo metabolism via oxidation of the ring or side chains.[10][11] |
| 3-Azabicyclo[3.1.1]heptane Core | 35.7 | 47 | Maintained or Improved | In a direct comparison, replacement of a pyridine ring with this saturated core increased the metabolic half-life by over 10-fold.[6] |
Signaling Pathways and Experimental Workflows
The rational selection of bioisosteres is often guided by the desire to modulate interactions within a specific biological pathway or to improve the compound's disposition. The following diagrams illustrate a general workflow for bioisosteric replacement and a conceptual representation of how a bioisostere might alter interactions with a target protein.
Experimental Protocols
Accurate and reproducible experimental data are critical for making informed decisions in drug discovery. Below are detailed methodologies for the key experiments cited in this guide.
Determination of pKa by Potentiometric Titration
-
Preparation of Solutions:
-
Prepare a 1 mM solution of the test compound.
-
Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.
-
Prepare a 0.15 M KCl solution to maintain constant ionic strength.
-
-
Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.
-
Titration:
-
Take 20 mL of the 1 mM sample solution and make it acidic (pH 1.8-2.0) with 0.1 M HCl.
-
Titrate the solution with 0.1 M NaOH, adding small increments and recording the pH after each addition.
-
Continue the titration until the pH reaches 12-12.5 and stabilizes.
-
-
Data Analysis:
-
Plot the pH values against the volume of NaOH added.
-
The pKa is determined from the inflection point of the titration curve.
-
Perform at least three titrations for each compound and calculate the average pKa.
-
Determination of logP by the Shake-Flask Method
-
Solvent Preparation:
-
Saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate for at least 24 hours.
-
For logD determination, use a phosphate buffer (e.g., pH 7.4) for the aqueous phase.
-
-
Sample Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous phase. The final concentration of the test compound should be in the linear range of the analytical method.
-
-
Partitioning:
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Centrifuge the mixture to ensure complete phase separation.
-
-
Quantification:
-
Carefully take an aliquot from both the n-octanol and aqueous phases.
-
Determine the concentration of the test compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
logP = log10(P).
-
In Vitro Metabolic Stability Assay Using Liver Microsomes
-
Reagent Preparation:
-
Thaw pooled human liver microsomes (or from another species of interest) on ice.
-
Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes (final protein concentration typically 0.5-1.0 mg/mL) and the test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis and Data Interpretation:
-
Quantify the remaining parent compound at each time point using LC-MS/MS.
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the appropriate equations.
-
References
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. Pyridines and Imidazopyridines with Medicinal Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for Pyrazine (HMDB0034176) [hmdb.ca]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolism in the rat of some pyrazine derivatives having flavour importance in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Purity of 2-Bromo-6-(trifluoromethyl)pyridine: A Comparative Guide to HPLC and GC-MS Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for validating the purity of 2-Bromo-6-(trifluoromethyl)pyridine, a key building block in pharmaceutical synthesis.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a widely adopted technique for the purity determination of non-volatile and thermally labile compounds. A reversed-phase HPLC method is particularly well-suited for the analysis of pyridine derivatives like this compound.
Experimental Protocol: Reversed-Phase HPLC
Objective: To separate and quantify this compound from its potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
-
This compound reference standard
-
Sample of this compound for analysis
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. Filter and degas the mobile phase.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Acetonitrile:Water (60:40) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm
-
Column Temperature: 30°C
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Processing: Integrate the peak areas of the chromatograms. Use the calibration curve generated from the standard solutions to determine the concentration of this compound in the sample and calculate its purity.
The Trifluoromethyl Group's Impact on Kinase Inhibitor Efficacy: A Comparative Analysis
For researchers, scientists, and drug development professionals, the strategic incorporation of a trifluoromethyl (CF3) group into a kinase inhibitor's structure can be a pivotal decision in optimizing its therapeutic potential. This guide provides an objective comparison of the efficacy of kinase inhibitors with and without this critical functional group, supported by experimental data and detailed methodologies.
The trifluoromethyl group is a common feature in many modern pharmaceuticals, including a significant number of FDA-approved kinase inhibitors.[1] Its strong electron-withdrawing nature, coupled with its lipophilicity and metabolic stability, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] This guide will delve into a direct comparison of a well-characterized kinase inhibitor pair to illustrate the tangible effects of trifluoromethylation.
Quantitative Efficacy Comparison: Sorafenib vs. Regorafenib
A compelling case study for the impact of a trifluoromethyl group is the comparison between Sorafenib and its fluorinated analog, Regorafenib. Regorafenib is structurally identical to Sorafenib, with the key difference being the addition of a fluorine atom to the central phenyl ring.[3] This seemingly minor change, which is part of a trifluoromethylphenyl group, results in a distinct inhibitory profile.
| Kinase Target | Sorafenib IC50 (nM) | Regorafenib IC50 (nM) | Fold Change in Potency with CF3 Group |
| c-RAF | 6 | 2.5 | 2.4x increase |
| BRAF | 22 | 28 | 0.8x decrease |
| BRAF V600E | 38 | 19 | 2.0x increase |
| VEGFR-1 | Not Available | 13 | - |
| VEGFR-2 | 90 | 22 | 4.1x increase |
| PDGFRβ | 57 | 22 | 2.6x increase |
| c-KIT | 68 | 7 | 9.7x increase |
| RET | Not Available | 1.5 | - |
Table 1: Comparison of the half-maximal inhibitory concentration (IC50) of Sorafenib and Regorafenib against a panel of kinases. Lower IC50 values indicate greater potency.
As the data indicates, the addition of the trifluoromethyl group in Regorafenib generally leads to a significant increase in inhibitory potency against several key kinases, most notably VEGFR-2 and c-KIT. This enhanced activity can translate to improved therapeutic efficacy in clinical settings.
Signaling Pathways
To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathways they target. Below are diagrams of the MAPK/ERK and VEGFR signaling pathways, which are critical in cell proliferation and angiogenesis, respectively.
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the efficacy of kinase inhibitors.
In Vitro Kinase Assay for IC50 Determination
This biochemical assay quantifies the ability of an inhibitor to block the enzymatic activity of a purified kinase.
Materials:
-
Recombinant kinase (e.g., BRAF, VEGFR-2)
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)
-
Test inhibitor and control compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase enzyme and the test inhibitor at various concentrations. Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibition is accurately measured.
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Signal Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the amount of remaining ATP and thus directly proportional to kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
Cellular Phosphorylation Assay (Western Blot)
This cell-based assay assesses the inhibitor's ability to block the phosphorylation of a downstream target of the kinase within a cellular context.
Materials:
-
Cancer cell line expressing the target kinase (e.g., A375 for BRAF V600E)
-
Cell culture medium and supplements
-
Test inhibitor and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (phospho-specific and total protein for the target, e.g., p-ERK and total ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blot equipment
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the kinase inhibitor or vehicle for a specified time (e.g., 2 hours).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with the primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-ERK) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and reprobed with an antibody against the total, non-phosphorylated protein (e.g., anti-total-ERK).[5]
-
Data Analysis: Quantify the band intensities using densitometry software. The efficacy of the inhibitor is determined by the reduction in the phosphorylated protein signal relative to the total protein signal.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.[6][7][8]
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
Test inhibitor and vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.[7]
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor or vehicle control and incubate for a desired period (e.g., 72 hours).[7]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[6][7]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The incorporation of a trifluoromethyl group is a powerful strategy in kinase inhibitor design, often leading to enhanced potency and improved pharmacological properties. The direct comparison of Sorafenib and Regorafenib clearly demonstrates the significant impact this functional group can have on the inhibitory activity against key cancer-related kinases. By understanding the underlying signaling pathways and employing robust experimental protocols, researchers can effectively evaluate and optimize the efficacy of novel kinase inhibitors for the development of next-generation targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Anticancer Evaluation of New Small-Molecule EGFR Inhibitors Targeting NSCLC and Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biolchem.huji.ac.il [biolchem.huji.ac.il]
Safety Operating Guide
Proper Disposal of 2-Bromo-6-(trifluoromethyl)pyridine: A Step-by-Step Guide
For immediate reference, 2-Bromo-6-(trifluoromethyl)pyridine is classified as an acute oral toxin that causes significant skin and eye irritation and may lead to respiratory irritation.[1] Proper handling and disposal are critical to ensure laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of this compound.
Pre-Disposal Safety and Handling
Before beginning any disposal-related activities, ensure all necessary personal protective equipment (PPE) is worn and that you are operating in a well-ventilated area, preferably within a certified laboratory chemical fume hood.
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Impervious chemical-resistant gloves.[2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with a type P2 (EN 143) filter cartridge is recommended if exposure limits are exceeded or irritation is experienced.[1] |
| Protective Clothing | A lab coat or other protective clothing to prevent skin exposure.[1][2] |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to treat it as hazardous waste and arrange for its collection by a licensed professional waste disposal service.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.
Step 1: Waste Collection
-
Solid Waste: Carefully sweep up any solid this compound, avoiding the formation of dust.[1][2] Place the material into a designated, sealable, and compatible hazardous waste container.
-
Contaminated Materials: Any materials, such as filter paper, gloves, or absorbent pads, that have come into contact with this compound should also be placed in the designated hazardous waste container.
Step 2: Container Management
-
Labeling: As soon as waste is added, affix a completed hazardous waste label to the container. The label should clearly identify the contents as "Hazardous Waste: this compound" and include the date accumulation started.
-
Storage: Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area.[1][2] The storage location should be away from incompatible materials such as strong oxidizing agents and strong reducing agents.[1]
Step 3: Arranging for Disposal
-
Contact Professionals: Dispose of the contents and the container through an approved waste disposal plant or a licensed professional waste disposal service.[1] Follow your institution's specific procedures for hazardous waste pickup.
-
Documentation: Retain all documentation related to the disposal for your records, in accordance with local and federal regulations.
In Case of a Spill:
-
Evacuate the immediate area and ensure it is well-ventilated.
-
Wearing the appropriate PPE, absorb any spilled material with an inert, dry absorbent.
-
Sweep up the absorbed material and place it in a suitable, closed container for disposal as hazardous waste.[1][2]
-
Wash the spill area thoroughly with soap and water.
-
Report the spill to your institution's environmental health and safety department.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2-Bromo-6-(trifluoromethyl)pyridine
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Bromo-6-(trifluoromethyl)pyridine. Adherence to these procedures is critical for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a compound that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] It can be harmful if swallowed, inhaled, or in contact with skin.[1] The signal word for this chemical is "Danger" or "Warning" depending on the supplier.[2]
The following table summarizes the required Personal Protective Equipment (PPE) for handling this substance.
| Protection Type | Specification | Standard |
| Eye/Face Protection | Chemical safety goggles or faceshield. | OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Chemical-resistant gloves and protective clothing to prevent skin exposure. | Consult glove manufacturer's compatibility data. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. | Recommended Filter type: Particulates filter conforming to EN 143.[1] |
Safe Handling and Storage Protocols
Proper handling and storage are crucial to minimize exposure and maintain the chemical's integrity.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1]
General Handling Procedures:
-
Avoid all personal contact, including inhalation.
-
Wear the prescribed personal protective equipment at all times.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1]
-
Avoid the formation of dust.[1]
Storage:
-
Store in a dry, cool, and well-ventilated place.[1]
-
Keep the container tightly closed and store in a locked area.[1]
-
This compound is incompatible with strong oxidizing and reducing agents.[1]
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash before reuse. If skin irritation persists, seek medical attention.[1] |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a poison control center or a doctor.[1] |
| Ingestion | If swallowed, rinse the mouth. Call a poison control center or a doctor if you feel unwell.[1] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential.
Spill Response:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading and entering drains.
-
Clean-up: Only trained personnel wearing appropriate PPE should manage the clean-up. Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[1]
Disposal:
-
Dispose of the chemical and its container at an approved waste disposal facility.[1]
-
Do not release the chemical into the environment.[1]
The following workflow outlines the key steps for responding to a chemical spill.
Caption: Workflow for Chemical Spill Response.
Physical and Chemical Properties
Understanding the physical properties of this compound is important for its safe handling.
| Property | Value |
| Molecular Formula | C₆H₃BrF₃N[3] |
| Molecular Weight | ~226.00 g/mol |
| Physical State | Solid (White to Orange to Green powder to lump) |
| Melting Point | 48-52 °C[2] |
| Boiling Point | 96 °C at 30 mmHg |
| Solubility | Soluble in Methanol |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





